molecular formula C10H8ClNO5 B1623194 Ethyl 3-(chlorocarbonyl)-5-nitrobenzoate CAS No. 93951-16-7

Ethyl 3-(chlorocarbonyl)-5-nitrobenzoate

Cat. No.: B1623194
CAS No.: 93951-16-7
M. Wt: 257.63 g/mol
InChI Key: ILPBPWRYTWVDGD-UHFFFAOYSA-N
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Description

Ethyl 3-(chlorocarbonyl)-5-nitrobenzoate is a useful research compound. Its molecular formula is C10H8ClNO5 and its molecular weight is 257.63 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93951-16-7

Molecular Formula

C10H8ClNO5

Molecular Weight

257.63 g/mol

IUPAC Name

ethyl 3-carbonochloridoyl-5-nitrobenzoate

InChI

InChI=1S/C10H8ClNO5/c1-2-17-10(14)7-3-6(9(11)13)4-8(5-7)12(15)16/h3-5H,2H2,1H3

InChI Key

ILPBPWRYTWVDGD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)Cl

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)Cl

Other CAS No.

93951-16-7

Origin of Product

United States

Foundational & Exploratory

Ethyl 3-(chlorocarbonyl)-5-nitrobenzoate CAS 93951-16-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 3-(chlorocarbonyl)-5-nitrobenzoate (CAS 93951-16-7)

Section 1: Introduction and Strategic Overview

This compound is a bifunctional aromatic compound of significant interest to the fields of medicinal chemistry and materials science. Its structure is characterized by a central benzene ring substituted with three key functional groups: an ethyl ester, a nitro group, and a highly reactive acyl chloride. This specific arrangement makes it a valuable and versatile intermediate for the synthesis of more complex molecules.

The strategic importance of this molecule lies in the orthogonal reactivity of its functional groups. The acyl chloride serves as an immediate and highly reactive handle for acylation reactions, while the nitro group can be chemically modified (e.g., reduced to an amine) in subsequent steps. The ethyl ester provides another point for potential modification, typically through hydrolysis. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and safe handling protocols, designed for professionals engaged in chemical research and development.

Section 2: Chemical Identity and Physicochemical Properties

The fundamental properties of a chemical reagent are critical for its effective use in synthesis. The identity and predicted physicochemical parameters for this compound are summarized below.

Molecular Structure

The structure consists of a 1,3,5-substituted benzene ring, which imparts significant chemical and thermal stability.

cluster_0 C1 C C2 C C1->C2 ester_group C(=O)OCC C1->ester_group C3 C C2->C3 C4 C C3->C4 acyl_chloride_group C(=O)Cl C3->acyl_chloride_group C5 C C4->C5 C6 C C5->C6 nitro_group N(=O)[O-] C5->nitro_group C6->C1

Caption: Molecular Structure of this compound.

Data Summary Table

The following table summarizes the key identifiers and predicted properties for this compound. It is important to note that some physical properties are derived from computational predictions, as experimental data is not widely published.

PropertyValueSource
CAS Number 93951-16-7N/A
Molecular Formula C₁₀H₈ClNO₅[1]
Molecular Weight 257.63 g/mol [1]
Predicted Boiling Point 380.3 ± 27.0 °C[1]
Predicted Density 1.414 ± 0.06 g/cm³[1]
Synonyms 3-Ethoxycarbonyl-5-nitrobenzoyl chlorideN/A

Section 3: Synthesis and Manufacturing

The primary route to this compound involves the activation of its corresponding carboxylic acid precursor, 3-(ethoxycarbonyl)-5-nitrobenzoic acid. This transformation is a cornerstone of organic synthesis, converting a less reactive carboxylic acid into a highly electrophilic acyl chloride, primed for reaction with a wide range of nucleophiles.

Synthetic Workflow

The synthesis is logically approached as a two-step process starting from 5-nitroisophthalic acid. The first step involves a selective mono-esterification, followed by the chlorination of the remaining carboxylic acid.

G start 5-Nitroisophthalic Acid mid Ethyl 3-carboxy-5-nitrobenzoate start->mid  Mono-esterification end This compound (Target Compound) mid->end  Chlorination reagent1 Ethanolic HCl reagent1->mid reagent2 Thionyl Chloride (SOCl₂) or PCl₅ reagent2->end

Caption: Synthetic pathway to this compound.

Experimental Protocol: Chlorination of 3-(Ethoxycarbonyl)-5-nitrobenzoic acid

This protocol is a representative procedure based on standard methods for converting carboxylic acids to acyl chlorides using thionyl chloride.[2][3]

Causality: Thionyl chloride (SOCl₂) is chosen as the chlorinating agent due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl gas), which simplifies product purification. The reaction must be conducted under anhydrous conditions as the acyl chloride product is highly moisture-sensitive and will readily hydrolyze back to the carboxylic acid.

Protocol:

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a drying tube (or nitrogen inlet), suspend 3-(ethoxycarbonyl)-5-nitrobenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂, ~5-10 equivalents). A non-protic solvent like toluene or dichloromethane can be used as a co-solvent if needed.

  • Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops). DMF catalyzes the reaction by forming the reactive Vilsmeier reagent in situ.

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) with vigorous stirring. Monitor the reaction progress by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. It is crucial to use a trap containing a sodium hydroxide solution to neutralize the toxic SOCl₂ vapors.

  • Purification: The resulting crude acyl chloride can often be used directly in the next step. If higher purity is required, it can be purified by vacuum distillation.

  • Validation: The identity and purity of the product should be confirmed by spectroscopic methods (IR, NMR) before use.

Section 4: Chemical Reactivity and Applications

The synthetic utility of this compound is dictated by the reactivity of the acyl chloride group.

Core Reactivity: Nucleophilic Acyl Substitution

The acyl chloride is a powerful electrophile that reacts readily with a variety of nucleophiles. This reaction is the primary application of the title compound, serving to introduce the ethyl 3-nitrobenzoyl moiety into other molecules.

  • Reaction with Alcohols: Forms the corresponding ester.

  • Reaction with Amines: Forms the corresponding amide. This is a particularly common application in drug development for linking molecular fragments.

  • Reaction with Water: Hydrolyzes to form the parent carboxylic acid. This is an undesirable side reaction, underscoring the need for anhydrous handling conditions.

Application as a Pharmaceutical Intermediate

The parent carboxylic acid, 3-carboxy-5-nitrobenzoic acid, is a known and important intermediate in the synthesis of iodinated X-ray contrast media, such as iotalamic acid and ioxitalamic acid.[4] The title compound, as the activated form of this acid, serves as a direct precursor for creating the amide linkages central to the structure of these diagnostic agents.

Secondary Reactivity: Nitro Group Reduction

A secondary, yet highly valuable, transformation is the reduction of the aromatic nitro group to an aniline. This is typically achieved using reducing agents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This unmasks a nucleophilic amino group, enabling further derivatization at that position and dramatically expanding the synthetic possibilities.

Section 5: Spectroscopic Profile (Predictive Analysis)

  • ¹H NMR: The spectrum is expected to show a triplet and a quartet in the upfield region (~1.4 ppm and ~4.4 ppm, respectively) characteristic of the ethyl group. The aromatic region would display three distinct signals, likely multiplets or broad singlets, significantly downfield due to the electron-withdrawing effects of the nitro, ester, and acyl chloride groups.

  • ¹³C NMR: Key signals would include the methyl and methylene carbons of the ethyl group, aromatic carbons, and two distinct, highly deshielded carbonyl carbons. The acyl chloride carbonyl carbon would be expected to appear further downfield (approx. 165-170 ppm) than the ester carbonyl carbon (approx. 163-165 ppm).

  • IR Spectroscopy: The infrared spectrum would be dominated by strong absorption bands.

    • C=O Stretch (Acyl Chloride): A strong, sharp peak around 1780-1815 cm⁻¹.

    • C=O Stretch (Ester): A strong peak around 1720-1740 cm⁻¹.

    • Ar-NO₂ Stretch: Two strong bands, one asymmetric (~1520-1550 cm⁻¹) and one symmetric (~1340-1360 cm⁻¹).

  • Mass Spectrometry (EI): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 257 and a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% the intensity of M⁺). Common fragmentation pathways would include the loss of the chlorine atom (-35/37), the ethoxy group (-45), and the entire chlorocarbonyl group (-63/65).

Section 6: Safety, Handling, and Storage

Trustworthiness: Acyl chlorides as a class are hazardous reagents. The safety protocols described here are based on the known reactivity of this functional group and data from structurally related compounds.[7][8]

Hazard Analysis
  • Corrosivity: The compound is expected to be highly corrosive. It causes severe skin burns and serious eye damage upon contact.[7]

  • Reactivity with Water: Reacts violently with water, alcohols, and other protic solvents to release corrosive hydrogen chloride (HCl) gas.

  • Toxicity: Inhalation of dust or vapors may cause severe respiratory tract irritation. Ingestion is harmful and can cause damage to the digestive tract.

Handling Protocol
  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood to control exposure to vapors and dust.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

    • Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

  • Handling: Use only in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • The container should be stored under an inert atmosphere.

  • Keep away from incompatible materials such as water, bases, alcohols, and amines.

Section 7: Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from its trifunctional nature. The pronounced electrophilicity of the acyl chloride group allows for efficient coupling with nucleophiles, while the nitro and ester groups provide opportunities for subsequent chemical diversification. Its established role as a precursor in the synthesis of diagnostic agents highlights its relevance in the pharmaceutical industry. Proper understanding of its reactivity and adherence to stringent safety protocols are essential for leveraging the full synthetic potential of this versatile building block.

Section 8: References

  • Ethyl 3-chloro-5-nitrobenzoate | C9H8ClNO4 | CID 43448987. PubChem. [Link]

  • SAFETY DATA SHEET. Philip Harris. [Link]

  • Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Ethyl 3-carboxy-5-nitrobenzoate. National Center for Biotechnology Information. [Link]

  • Ethyl 3-nitrobenzoate. ChemBK. [Link]

  • Ethyl 3-nitrobenzoate | C9H9NO4 | CID 69261. PubChem. [Link]

  • Ethyl 3-nitrobenzoate. NIST WebBook. [Link]

  • SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. [Link]

  • Synthesis of ethyl 5(2,4,5-trichlorophenoxy)-2-nitrobenzoate. PrepChem.com. [Link]

  • 3,5-Dinitrobenzoyl chloride. Wikipedia. [Link]

  • Chemical Properties of Benzoyl chloride, 3-nitro- (CAS 121-90-4). Cheméo. [Link]

  • p-NITROBENZOYL CHLORIDE. Organic Syntheses. [Link]

Sources

5-Nitroisophthalic acid monoethyl ester acid chloride synonyms

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph provides an in-depth analysis of Ethyl 3-(chlorocarbonyl)-5-nitrobenzoate (also known as 5-Nitroisophthalic acid monoethyl ester acid chloride), a critical pharmacophore intermediate in the synthesis of non-ionic iodinated contrast media.

Chemical Identity & Synonyms

Core Topic Analysis: The compound is a desymmetrized derivative of 5-nitroisophthalic acid. Its value lies in its bifunctionality: it possesses one stable ester group and one highly reactive acid chloride group, allowing for sequential, regioselective amidation—a requirement for synthesizing complex molecules like Iopamidol.

Nomenclature & Identification
ParameterDetail
IUPAC Name This compound
Common Name 5-Nitroisophthalic acid monoethyl ester acid chloride
CAS Registry Number 93951-16-7
Molecular Formula

Molecular Weight 257.63 g/mol
SMILES CCOC(=O)C1=CC(=CC(=C1)C(=O)Cl)[O-]
Validated Synonyms

To facilitate database searching and procurement, the following synonyms are recognized in industrial literature:

  • 3-Chlorocarbonyl-5-nitrobenzoic acid ethyl ester[1]

  • Ethyl 5-nitro-3-chlorocarbonylbenzoate

  • 3-Carboethoxy-5-nitrobenzoyl chloride

  • 5-Nitroisophthaloyl chloride monoethyl ester

Synthetic Pathway & Mechanism

The synthesis of this compound requires a high degree of control to prevent the formation of the symmetric diester or the diacid chloride. The protocol below outlines the industrial standard for desymmetrization followed by activation.

Reaction Scheme (Graphviz Visualization)

The following diagram illustrates the transformation from the parent 5-Nitroisophthalic acid (5-NIPA) to the target acid chloride.

SynthesisPath NIPA 5-Nitroisophthalic Acid (CAS: 618-88-2) MonoEster Monoethyl Ester (CAS: 22871-55-2) NIPA->MonoEster NIPA->MonoEster Selective Esterification Target Ethyl 3-(chlorocarbonyl)- 5-nitrobenzoate (CAS: 93951-16-7) MonoEster->Target MonoEster->Target Chlorination Ethanol EtOH / H+ SOCl2 SOCl2 / DMF (cat.)

Figure 1: Step-wise synthesis of this compound from 5-NIPA.

Detailed Methodology
Step 1: Desymmetrization (Mono-esterification)
  • Reagents: 5-Nitroisophthalic acid, Ethanol (anhydrous),

    
     (catalyst).
    
  • Protocol: 5-NIPA is refluxed in ethanol. Unlike standard Fischer esterification where excess alcohol drives the reaction to the diester, this reaction is kinetically controlled or performed with stoichiometric limitations to favor the monoester.

  • Critical Control Point: Monitoring by HPLC is essential to stop the reaction before significant diester formation occurs. Unreacted starting material is removed via bicarbonate wash (solubility difference).

Step 2: Acyl Chloride Formation
  • Reagents: 5-Nitroisophthalic acid monoethyl ester, Thionyl Chloride (

    
    ), N,N-Dimethylformamide (DMF) catalyst.
    
  • Mechanism:

    • Activation: DMF reacts with

      
       to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a more potent electrophile than 
      
      
      
      alone.
    • Substitution: The carboxylic acid oxygen attacks the electrophilic sulfur, forming a chlorosulfite intermediate.

    • Elimination: Chloride ion attacks the carbonyl carbon, collapsing the tetrahedral intermediate to release

      
       (gas) and HCl (gas), driving the equilibrium forward.
      
  • Protocol: The monoester is suspended in a non-polar solvent (e.g., Toluene or DCM).

    
     (1.2 eq) is added dropwise with catalytic DMF. The mixture is refluxed until gas evolution ceases.
    
  • Purification: Excess

    
     is removed via vacuum distillation. The product is moisture-sensitive and typically used immediately in the next step (telescoped process).
    

Applications in Drug Development: Iopamidol Synthesis

The primary utility of this compound is in the manufacturing of Iopamidol , a non-ionic X-ray contrast agent.

The Logic of Asymmetry

Synthesizing Iopamidol requires attaching two identical side chains (1,3-dihydroxyisopropylamine) to the benzene ring. However, the industrial route often utilizes the monoethyl ester acid chloride to introduce complexity or manage solubility before the final amidation steps.

Application Workflow
  • Amidation: The acid chloride (Target) reacts with a protected amine or specific linker.

  • Reduction: The nitro group (

    
    ) is reduced to an aniline (
    
    
    
    ).
  • Iodination: The aniline is iodinated at positions 2, 4, and 6 using Iodine Monochloride (ICl).

  • Final Amidation: The ester group is hydrolyzed and amidated to complete the structure.

ApplicationLogic AcidChloride Ethyl 3-(chlorocarbonyl)- 5-nitrobenzoate AmideInt Intermediate Amide (Asymmetric) AcidChloride->AmideInt + Amine (R-NH2) Iopamidol Iopamidol (Final API) AmideInt->Iopamidol 1. Reduction (-NO2 -> -NH2) 2. Iodination (ICl) 3. Side chain attachment

Figure 2: Role of the acid chloride in the retrosynthetic logic of Contrast Media.

Handling, Stability, & Quality Control

As an acid chloride, this compound is inherently unstable in the presence of moisture.

Stability Profile
  • Hydrolysis Risk: Reacts rapidly with water to revert to the parent monoethyl ester and HCl.

  • Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at <4°C.

  • Container: Glass or Teflon-lined containers only. Corrodes metal.

Analytical Validation (QC)

To verify the identity of the synthesized chloride before use:

  • IR Spectroscopy: Look for the shift in the carbonyl stretch.

    • Ester

      
      : ~1735 
      
      
      
    • Acid Chloride

      
      : ~1770–1780 
      
      
      
      (Distinctive shift to higher wavenumber).
  • Derivatization Check: React a small aliquot with methanol. Inject into GC/HPLC. The peak should match the diester (Dimethyl 5-nitroisophthalate or Ethyl Methyl 5-nitroisophthalate), confirming the active chloride was present.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12069, 5-Nitroisophthalic acid. Retrieved from [Link]

  • European Patent Office (2018). Process for the preparation of Iopamidol (EP Patent No. 3066071). Retrieved from [Link][2]

  • Master Organic Chemistry (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Chlorides. Retrieved from [Link]

Sources

Technical Guide: Monoethyl 5-Nitroisophthaloyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and safety whitepaper for Monoethyl 5-nitroisophthaloyl chloride , chemically identified as Ethyl 3-(chlorocarbonyl)-5-nitrobenzoate .

Safety, Synthesis, and Application in Asymmetric Drug Development

Executive Summary

Monoethyl 5-nitroisophthaloyl chloride (CAS: 93951-16-7) is a specialized bifunctional intermediate used primarily in the synthesis of asymmetric pharmaceutical agents and non-ionic X-ray contrast media. Its structural uniqueness lies in its desymmetrization of the 5-nitroisophthalic acid core: one carboxyl group is protected as an ethyl ester, while the other is activated as an acid chloride.

This dual-functionality allows researchers to sequentially introduce two different pharmacophores onto the benzene ring, a critical capability in the development of Targeted Protein Degraders (PROTACs) , Antibody-Drug Conjugates (ADCs) , and complex dendrimers .

This guide synthesizes critical safety data (MSDS/SDS) with practical handling protocols, ensuring scientific integrity and operational safety.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertyData
IUPAC Name This compound
Common Synonyms Monoethyl 5-nitroisophthaloyl chloride; 3-Carboethoxy-5-nitrobenzoyl chloride
CAS Number 93951-16-7
Molecular Formula C₁₀H₈ClNO₅
Molecular Weight 257.63 g/mol
Physical State Pale yellow solid or semi-solid oil (dependent on purity/temperature)
Melting Point 45–50 °C (Estimated based on structural analogs)
Solubility Soluble in DCM, THF, Ethyl Acetate; Decomposes in Water
SMILES CCOC(=O)C1=CC(=CC(=C1)[O-])C(=O)Cl

Hazard Identification & Toxicology (GHS Standards)

Signal Word: DANGER

This compound combines the high reactivity of an acyl chloride with the toxicity potential of a nitro-aromatic system. It functions as a powerful electrophile , capable of indiscriminately acylating biological nucleophiles (proteins, DNA).

GHS Classification
Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation 1BCauses severe skin burns and eye damage.H314
Serious Eye Damage 1Causes serious eye damage.H318
Water Reactivity N/AReacts violently with water.EUH014
Acute Toxicity (Inhalation) 4Harmful if inhaled (mucosal destruction).H332
Mechanism of Toxicity
  • Acylation: The acid chloride moiety (-COCl) rapidly reacts with amino and hydroxyl groups in tissue, releasing hydrochloric acid (HCl). This causes immediate coagulative necrosis of the skin or pulmonary edema if inhaled.

  • Sensitization: As a reactive hapten, the compound can bind to skin proteins, potentially inducing Type IV hypersensitivity (allergic contact dermatitis) upon repeated exposure.

Safe Handling & Storage Protocol

Core Directive: Moisture exclusion is the primary safety and quality control parameter. Hydrolysis generates HCl gas and reverts the compound to the mono-ester acid, ruining stoichiometry in synthesis.

Engineering Controls
  • Primary Containment: All handling must occur within a Chemical Fume Hood or Glovebox .

  • Atmosphere: Handle under a blanket of dry Nitrogen (N₂) or Argon (Ar).

  • Vessel Venting: Reaction vessels must be vented through a scrubber (NaOH trap) to neutralize evolved HCl fumes.

Personal Protective Equipment (PPE) Matrix
ZoneRecommended PPERationale
Eyes Chemical Splash Goggles + Face ShieldProtects against corrosive projectiles and HCl fumes.
Hands Silver Shield / 4H Laminate (Primary)Nitrile is permeable to some chlorinated aromatics; Laminate offers >4h breakthrough.
Respiratory Full-face respirator with Acid Gas (E) and Organic Vapor (A) cartridgesRequired if working outside a hood (e.g., spill cleanup).
Storage Conditions
  • Temperature: Store at 2°C to 8°C (Refrigerate).

  • Environment: Store under inert gas (Schlenk flask or sealed ampoule).

  • Incompatibilities: Water, Alcohols, Amines, Strong Bases, Oxidizers.

Emergency Response Protocols

CRITICAL WARNING: DO NOT USE WATER on the pure substance. Water addition causes a violent exothermic reaction and releases dense clouds of HCl gas.

Spill Management Logic
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Isolate: Stop ventilation if it spreads fumes to other rooms; otherwise, maximize hood exhaust.

  • Neutralize (Dry Method):

    • Cover the spill with dry lime , soda ash , or sodium bicarbonate .

    • Mix slowly to neutralize the acid chloride without adding water.

    • Sweep up the dry, neutralized waste into a chemical waste container.

  • Decontaminate: Only after bulk removal, wipe the surface with a dilute ammonia solution or soap and water.

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer 100% Oxygen (trained personnel only). Do not perform mouth-to-mouth; use a bag-valve mask.

  • Skin Contact: Immediate drenching is required, but wipe off excess chemical first if possible to minimize the exotherm on the skin. Rinse for >15 minutes.

  • Eye Contact: Irrigate immediately for 30 minutes. Consult an ophthalmologist.

Synthesis & Application Context

The Role in Asymmetric Synthesis

In drug development, symmetry is often the enemy of specificity. 5-Nitroisophthalic acid is symmetrical. By converting it to the Monoethyl 5-nitroisophthaloyl chloride , chemists create a "Janus" molecule—two faces, two reactivities.

  • Site A (Acid Chloride): Highly reactive. Reacts at -78°C to 0°C with amines/alcohols.

  • Site B (Ethyl Ester): Less reactive. Requires heat or catalysis to react.

  • Site C (Nitro Group): Can be reduced to an aniline later for further functionalization.

Experimental Workflow (DOT Visualization)

The following diagram illustrates the standard workflow for using this intermediate to create an asymmetric diamide scaffold.

G Start 5-Nitroisophthalic Acid (Symmetrical) Step1 Mono-Esterification (EtOH / H2SO4) Start->Step1 Intermediate1 Monoethyl 5-nitroisophthalate (CAS: 22871-55-2) Step1->Intermediate1 Desymmetrization Step2 Activation (SOCl2 / DMF Cat.) Intermediate1->Step2 Target Monoethyl 5-nitroisophthaloyl chloride (CAS: 93951-16-7) THE TARGET Step2->Target Chlorination Step3 Amidation 1 (Amine R1-NH2, 0°C) Target->Step3 Selective Reaction Product1 Intermediate Amide-Ester (Asymmetric) Step3->Product1 Step4 Hydrolysis & Amidation 2 (LiOH then R2-NH2) Product1->Step4 Final Asymmetric Diamide (Drug Scaffold) Step4->Final

Figure 1: Synthetic pathway utilizing Monoethyl 5-nitroisophthaloyl chloride for the generation of asymmetric pharmaceutical scaffolds.

Protocol: Synthesis of the Target Intermediate

Derived from standard acid chloride synthesis protocols (Reference 1, 2).

  • Charge: Place 1.0 eq of Monoethyl 5-nitroisophthalate (CAS 22871-55-2) in a round-bottom flask.

  • Solvent: Suspend in anhydrous Toluene or use neat Thionyl Chloride (SOCl₂).

  • Catalyst: Add 2-3 drops of dry DMF (Dimethylformamide) to catalyze the Vilsmeier-Haack type mechanism.

  • Reagent: Add 1.5 - 2.0 eq of Thionyl Chloride dropwise under N₂.

  • Reflux: Heat to 80°C for 2-4 hours until gas evolution (SO₂/HCl) ceases.

  • Workup: Evaporate excess SOCl₂ under reduced pressure. Azeotrope with dry toluene to remove traces of thionyl chloride.

  • Result: The residue is the Monoethyl 5-nitroisophthaloyl chloride , used directly in the next step without purification to prevent hydrolysis.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12172957, Ethyl 3-chloro-5-nitrobenzoate. Retrieved from [Link]

  • Organic Syntheses (2011). Reaction of Carboxylic Acids with Thionyl Chloride. Master Organic Chemistry. Retrieved from [Link]

  • European Chemicals Agency (ECHA).C&L Inventory: Acid Chlorides and Nitrobenzoic Derivatives.

Ethyl 3-chlorocarbonyl-5-nitrobenzoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 3-chlorocarbonyl-5-nitrobenzoate

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 3-chlorocarbonyl-5-nitrobenzoate, a specialized chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document details the compound's fundamental properties, a reasoned synthesis protocol, potential applications, and critical safety protocols, grounded in established chemical principles.

Compound Identification and Physicochemical Properties

Ethyl 3-chlorocarbonyl-5-nitrobenzoate, systematically named 3-Ethoxycarbonyl-5-nitrobenzoyl chloride , is a bifunctional molecule featuring both an ethyl ester and a reactive acyl chloride group. This structure makes it a valuable intermediate for introducing a substituted benzoyl moiety in multi-step organic syntheses. Its core properties are derived from its structure, which consists of a benzene ring substituted with an ethoxycarbonyl group, a chlorocarbonyl group, and a nitro group.

The molecular formula and weight have been calculated based on its structure.

Table 1: Core Physicochemical Properties

PropertyValue
Systematic Name 3-Ethoxycarbonyl-5-nitrobenzoyl chloride
Common Name Ethyl 3-chlorocarbonyl-5-nitrobenzoate
Molecular Formula C₁₀H₈ClNO₅
Molecular Weight 257.63 g/mol
CAS Number Not readily available
Appearance Expected to be a solid at room temperature

Proposed Synthesis and Mechanistic Rationale

A direct, published synthesis for Ethyl 3-chlorocarbonyl-5-nitrobenzoate is not widely available. However, a robust and logical two-step synthetic pathway can be designed starting from the commercially available 5-nitroisophthalic acid . This approach relies on the differential reactivity of the two carboxylic acid groups through controlled reaction conditions.

Step 1: Selective Monoesterification

The initial and most critical step is the selective monoesterification of 5-nitroisophthalic acid to produce Ethyl 3-carboxy-5-nitrobenzoate. This intermediate is a known compound used in the preparation of various clinically significant molecules.[1]

  • Causality of Experimental Choice: Direct esterification using a large excess of ethanol with an acid catalyst would likely lead to the formation of the diester. To favor the mono-ester, the reaction is conducted with a carefully controlled amount of ethanolic hydrochloric acid.[1] This ensures that, statistically, the reaction is more likely to proceed on only one of the two carboxylic acid sites before the product precipitates or is isolated.

Experimental Protocol: Synthesis of Ethyl 3-carboxy-5-nitrobenzoate[1]

  • Dissolve 5-nitroisophthalic acid (1 equivalent) in a 1.5 M solution of hydrochloric acid in ethanol.

  • Stir the mixture at an elevated temperature (e.g., 50°C) for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and add a solution of sodium chloride in water to precipitate the product.

  • Filter the crude product and wash with water.

  • Purify the product by suspending it in a sodium bicarbonate solution to dissolve any remaining diacid, followed by filtration. The filtrate containing the desired mono-ester salt is then acidified to re-precipitate the purified product, which is collected by filtration.

Step 2: Conversion to Acyl Chloride

The second step involves the conversion of the remaining carboxylic acid group on Ethyl 3-carboxy-5-nitrobenzoate to a highly reactive acyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl). A similar procedure is employed for the synthesis of related bromo-nitrobenzoate esters.[2]

  • Causality of Experimental Choice: Thionyl chloride is a powerful chlorinating agent that readily converts carboxylic acids to acyl chlorides under relatively mild conditions. The reaction is typically performed in an inert solvent, and a slight excess of thionyl chloride ensures complete conversion.

Experimental Protocol: Synthesis of Ethyl 3-chlorocarbonyl-5-nitrobenzoate

  • In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), suspend Ethyl 3-carboxy-5-nitrobenzoate (1 equivalent) in a dry, inert solvent like dichloromethane (DCM) or toluene.

  • Slowly add thionyl chloride (1.1-1.5 equivalents) to the suspension at 0°C with stirring.

  • Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes clear.

  • Cool the reaction mixture and remove the excess solvent and thionyl chloride under reduced pressure.

  • The resulting crude product, Ethyl 3-chlorocarbonyl-5-nitrobenzoate, can be purified by distillation under high vacuum or used directly in subsequent steps.

Synthesis Workflow Diagram

Synthesis_Workflow Start 5-Nitroisophthalic Acid Step1 Selective Monoesterification Reagents: Ethanol, HCl Product: Ethyl 3-carboxy-5-nitrobenzoate Start->Step1 Step 1 Step2 Acyl Chloride Formation Reagent: Thionyl Chloride (SOCl₂) Product: Ethyl 3-chlorocarbonyl-5-nitrobenzoate Step1->Step2 Step 2 End Final Product Step2->End

Caption: Proposed two-step synthesis of the target compound.

Applications in Research and Drug Development

Ethyl 3-chlorocarbonyl-5-nitrobenzoate is not an end-product but a versatile synthetic intermediate. Its value lies in the orthogonal reactivity of its functional groups, which can be addressed in a stepwise manner to build molecular complexity.

  • Acyl Chloride Reactivity: The chlorocarbonyl group is a highly reactive electrophile, ideal for forming amide or ester bonds. This makes the compound an excellent reagent for coupling with amines or alcohols to introduce the 3-ethoxycarbonyl-5-nitrobenzoyl scaffold. This is a common strategy in the synthesis of complex molecules, including potential drug candidates where amide bonds are prevalent.

  • Nitro Group Transformation: The nitro group serves as a masked amine. It is relatively inert to many reaction conditions used to modify the acyl chloride, but it can be selectively reduced to an aniline derivative at a later stage. This resulting amino group is a crucial precursor in many pharmaceutical compounds, including kinase inhibitors and antibacterials.[3][4] For instance, substituted benzoic acid derivatives are foundational in the development of EGFR inhibitors for cancer therapy and novel antimicrobials to combat drug-resistant bacteria.[3][4]

  • Role in Fragment-Based Drug Discovery: This molecule can be used as a fragment in fragment-based drug discovery (FBDD). The central phenyl ring, decorated with versatile functional groups, allows for systematic exploration of chemical space around a target protein's binding pocket. The development of new bioactive molecules often relies on such strategic building blocks.[5]

Safety, Handling, and Storage

As an acyl chloride, Ethyl 3-chlorocarbonyl-5-nitrobenzoate is expected to be a hazardous substance requiring strict safety protocols. The safety data for related compounds like 3-Nitrobenzoyl Chloride provides a strong basis for its handling procedures.[6][7][8]

Table 2: Hazard and Precautionary Information

Hazard ClassPrecautionary Measures
Corrosive Causes severe skin burns and eye damage.[6][8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[7]
Moisture Sensitive Reacts with water (hydrolyzes) to release corrosive hydrochloric acid gas. Handle and store in a dry, inert atmosphere (e.g., under nitrogen or argon). Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][9]
Toxicity Toxic if it comes into contact with skin and harmful if inhaled.[6] Do not breathe dust or vapors. Use only in a well-ventilated area or a chemical fume hood.
First Aid Eyes: Immediately rinse with water for several minutes.[6][7] Skin: Take off contaminated clothing immediately and rinse skin with water.[6] Inhalation: Move person to fresh air.[6] In all cases of exposure, seek immediate medical attention.
Experimental Handling Workflow

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure PPE Don Full PPE: - Safety Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood Inert Ensure Inert Atmosphere (Nitrogen/Argon) FumeHood->Inert Weigh Weigh in a Closed Container Dispense Dispense Slowly Using Dry Glassware Weigh->Dispense Reaction Add to Reaction Vessel Under Inert Gas Dispense->Reaction Quench Quench Residual Reagent (e.g., with isopropanol) Waste Dispose of Waste in Designated Halogenated Container Quench->Waste Decontaminate Decontaminate Glassware and Work Area Waste->Decontaminate

Caption: Safe handling workflow for moisture-sensitive acyl chlorides.

References

  • PubChem. Ethyl 3-chloro-5-nitrobenzoate. National Center for Biotechnology Information. [Link]

  • Zou, Y., et al. Ethyl 3-carboxy-5-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 2009. [Link]

  • PrepChem. Synthesis of ethyl 4-(4'-chlorobenzoyl)-3-hydroxy-5-nitrobenzoate. [Link]

  • ChemBK. Ethyl 3-nitrobenzoate. [Link]

  • Cheméo. Ethyl 3-nitrobenzoate. [Link]

  • National Institute of Standards and Technology (NIST). Ethyl 3-nitrobenzoate. NIST Chemistry WebBook. [Link]

  • The Royal Society of Chemistry. Supporting Information for Organic & Biomolecular Chemistry. [Link]

  • Valdés-García, G., et al. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI, 2023. [Link]

  • Abd Al Rahim, N. A., et al. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. RSC Advances, 2024. [Link]

  • Al-Sha'er, M. A., et al. Marine-Derived Compounds as Potential Inhibitors of Hsp90 for Anticancer and Antimicrobial Drug Development: A Comprehensive In Silico Study. MDPI, 2023. [Link]

  • PubChem. Ethyl 5-formyl-3-methoxy-2-nitrobenzoate. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 5-Nitroisophthalic Acid Monoethyl Ester Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 5-nitroisophthalic acid monoethyl ester chloride, a key intermediate in pharmaceutical synthesis. This document moves beyond a simple recitation of data points to offer insights into the practical application and handling of this reactive compound, ensuring both scientific accuracy and operational safety.

Chemical Identity and Structure

5-Nitroisophthalic acid monoethyl ester chloride, also known by its systematic IUPAC name ethyl 5-(chlorocarbonyl)-3-nitrobenzoate , is a derivative of 5-nitroisophthalic acid. It possesses a unique trifunctional structure with an ethyl ester, a nitro group, and a reactive acyl chloride moiety attached to a benzene ring. This distinct arrangement of functional groups makes it a versatile building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents.

The hierarchical relationship of this compound with its parent molecules is crucial for understanding its reactivity and synthesis.

5-Nitroisophthalic Acid 5-Nitroisophthalic Acid 5-Nitroisophthalic Acid Monoethyl Ester 5-Nitroisophthalic Acid Monoethyl Ester 5-Nitroisophthalic Acid->5-Nitroisophthalic Acid Monoethyl Ester Esterification 5-Nitroisophthalic Acid Monoethyl Ester Chloride 5-Nitroisophthalic Acid Monoethyl Ester Chloride 5-Nitroisophthalic Acid Monoethyl Ester->5-Nitroisophthalic Acid Monoethyl Ester Chloride Chlorination

Caption: Synthesis pathway from the parent acid.

Table 1: Chemical Identifiers

IdentifierValue
Systematic Name ethyl 5-(chlorocarbonyl)-3-nitrobenzoate
Synonym 5-Ethoxycarbonyl-3-nitrobenzoyl chloride
CAS Number 93951-16-7
Molecular Formula C10H8ClNO5
Molecular Weight 257.63 g/mol
Canonical SMILES CCOC(=O)C1=CC(=CC(=C1)C(=O)Cl)[O-]

Physicochemical Properties

The physical properties of 5-nitroisophthalic acid monoethyl ester chloride are influenced by its aromatic nature, the presence of polar functional groups, and its relatively high molecular weight. While extensive experimental data for this specific compound is not widely published, we can infer and predict its properties based on available data for its precursors and analogous structures.

Table 2: Physical Properties

PropertyValueSource/Basis
Appearance Expected to be a crystalline solidBased on parent compound and similar acyl chlorides
Melting Point Data not available; likely higher than the parent monoesterInferred from related compounds
Boiling Point 380.3 ± 27.0 °C (Predicted)ChemicalBook[1]
Density 1.414 ± 0.06 g/cm³ (Predicted)ChemicalBook[1]
Solubility Reacts with water and alcohols. Soluble in aprotic organic solvents (e.g., dichloromethane, chloroform, THF).General reactivity of acyl chlorides

The precursor, 5-nitroisophthalic acid monoethyl ester (CAS: 22871-55-2) , is a solid at room temperature. Its crystal structure reveals a monoclinic system. The carboxylic acid and ethyl ester groups are nearly coplanar with the benzene ring, while the nitro group is slightly out of plane. This planarity can influence intermolecular interactions and, consequently, its physical properties.

Spectral Data and Characterization

3.1. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the acyl chloride, ester, and nitro functional groups.

  • C=O stretch (acyl chloride): A strong, sharp absorption band is anticipated in the region of 1770-1815 cm⁻¹ . This is typically at a higher frequency than the ester carbonyl.

  • C=O stretch (ester): A strong absorption band is expected around 1720-1740 cm⁻¹ .

  • N-O stretch (nitro group): Two distinct strong absorption bands are expected, one asymmetric stretch around 1515-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹ .

  • C-O stretch (ester): An absorption band in the region of 1000-1300 cm⁻¹ .

  • C-Cl stretch: An absorption band in the region of 650-850 cm⁻¹ .

  • Aromatic C=C stretches: Multiple bands of variable intensity in the 1400-1600 cm⁻¹ region.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information on the aromatic and ethyl protons. The aromatic protons are expected to be in the downfield region due to the electron-withdrawing effects of the nitro, ester, and acyl chloride groups.

  • Aromatic Protons: Three distinct signals in the δ 8.0-9.0 ppm range. The exact chemical shifts will depend on the coupling patterns.

  • Ethyl Protons: A quartet (CH₂) around δ 4.4-4.6 ppm and a triplet (CH₃) around δ 1.4-1.5 ppm.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons, aromatic carbons, and the ethyl group carbons.

  • Carbonyl Carbons: The acyl chloride carbonyl is expected to be the most downfield, likely in the δ 165-175 ppm region, followed by the ester carbonyl.

  • Aromatic Carbons: Signals for the six aromatic carbons will appear in the δ 120-150 ppm region. The carbon attached to the nitro group will be significantly deshielded.

  • Ethyl Carbons: The CH₂ carbon will be around δ 60-65 ppm, and the CH₃ carbon will be around δ 13-15 ppm.

3.3. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

  • Molecular Ion Peak: m/z = 257 (for ³⁵Cl) and 259 (for ³⁷Cl) in an approximate 3:1 ratio.

  • Fragmentation: Loss of Cl (m/z = 222), loss of OEt (m/z = 212), and loss of the entire ester group are plausible fragmentation pathways.

Synthesis and Reactivity

5-Nitroisophthalic acid monoethyl ester chloride is typically synthesized from its corresponding carboxylic acid, 5-nitroisophthalic acid monoethyl ester.

cluster_synthesis Synthesis Workflow Reactants Reactants Process Process Product Product 5-Nitroisophthalic Acid Monoethyl Ester 5-Nitroisophthalic Acid Monoethyl Ester Reaction Mixture Reaction Mixture 5-Nitroisophthalic Acid Monoethyl Ester->Reaction Mixture Heating under Reflux Heating under Reflux Reaction Mixture->Heating under Reflux Inert Solvent (e.g., Toluene) Thionyl Chloride (SOCl₂) Thionyl Chloride (SOCl₂) Thionyl Chloride (SOCl₂)->Reaction Mixture Distillation Distillation Heating under Reflux->Distillation Removal of excess SOCl₂ Purification Purification Distillation->Purification Vacuum Distillation or Recrystallization 5-Nitroisophthalic Acid Monoethyl Ester Chloride 5-Nitroisophthalic Acid Monoethyl Ester Chloride Purification->5-Nitroisophthalic Acid Monoethyl Ester Chloride

Caption: General synthesis workflow.

Experimental Protocol: Synthesis of 5-Nitroisophthalic Acid Monoethyl Ester Chloride

This protocol is adapted from a similar synthesis and should be optimized for specific laboratory conditions.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-nitroisophthalic acid monoethyl ester in an inert solvent such as toluene or dichloromethane.

  • Chlorination: Slowly add an excess of thionyl chloride (SOCl₂) to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux and maintain for several hours until the evolution of HCl and SO₂ gases ceases. The progress of the reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Work-up: After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent.

Reactivity: As an acyl chloride, this compound is highly reactive towards nucleophiles.[2] It will readily react with water, alcohols, amines, and other nucleophilic reagents to form the corresponding carboxylic acid, esters, amides, etc.[2] The presence of the electron-withdrawing nitro group can further enhance the electrophilicity of the acyl chloride carbonyl carbon.

Safety and Handling

5-Nitroisophthalic acid monoethyl ester chloride is expected to be a corrosive and moisture-sensitive compound. Proper handling procedures are critical to ensure laboratory safety.

5.1. Hazard Identification

  • Corrosive: Causes severe skin burns and eye damage.

  • Lachrymator: Vapors can cause irritation and tearing of the eyes.

  • Moisture Sensitive: Reacts with water to produce hydrochloric acid, a corrosive and toxic gas.

  • Inhalation: May cause respiratory tract irritation.

  • Ingestion: Harmful if swallowed.

5.2. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Use chemically resistant gloves (e.g., butyl rubber, neoprene).

  • Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

  • Respiratory Protection: Work in a well-ventilated fume hood. If the risk of inhalation is high, a respirator with an appropriate cartridge for acid gases and organic vapors should be used.

5.3. Handling and Storage

  • Handle the compound in a fume hood to avoid inhalation of vapors.

  • Keep the container tightly closed and store in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as bases, alcohols, and oxidizing agents.

  • In case of a spill, do not use water. Neutralize with a dry, inert absorbent material such as sand or sodium bicarbonate.

Applications in Drug Development

The trifunctional nature of 5-nitroisophthalic acid monoethyl ester chloride makes it a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds. The acyl chloride provides a reactive handle for amide bond formation, a common linkage in many drug molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized. The ethyl ester provides a site for modification or can be hydrolyzed back to a carboxylic acid.

Conclusion

5-Nitroisophthalic acid monoethyl ester chloride is a highly reactive and versatile chemical intermediate with significant potential in synthetic organic chemistry, particularly in the field of drug discovery and development. A thorough understanding of its physical properties, reactivity, and safe handling procedures is paramount for its effective and safe utilization in a research setting. While some physical data is currently based on predictions, this guide provides a solid foundation for researchers working with this compound.

References

  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

Sources

Methodological & Application

Synthesis of iodinated X-ray contrast media using 5-nitroisophthalic derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of Iopamidol , a gold-standard non-ionic monomeric X-ray contrast medium (ICM), utilizing 5-nitroisophthalic acid as the starting scaffold.[1] Unlike legacy ionic agents (e.g., Diatrizoate), non-ionic media require rigorous control over side-chain hydrophilicity to minimize osmolality and chemotoxicity.

This guide departs from traditional textbook methods by focusing on Process Intensification (PI) strategies used in modern pharmaceutical manufacturing. We prioritize the Iodine/Iodate (


)  iodination route over the corrosive Iodine Monochloride (ICl) method, offering a greener, atom-economical pathway with superior regioselectivity.

Strategic Process Workflow

The synthesis is divided into four critical phases. The following diagram illustrates the chemical logic flow, highlighting the transformation from a simple nitro-aromatic to a complex, hyper-soluble tri-iodinated amide.

Iopamidol_Synthesis cluster_recycle Green Chemistry Loop Start Start: 5-Nitroisophthalic Acid Step1 1. Reduction (Pd/C + H2) Target: 5-Aminoisophthalic Acid Start->Step1 Hydrogenation Step2 2. Tri-Iodination (I2 + KIO3, pH < 2) Target: 5-ATIPA Step1->Step2 Electrophilic Aromatic Substitution Step2->Step2 Iodate recycles Iodide to Iodine Step3 3. Activation & Chiral Acylation (SOCl2 -> L-2-acetoxypropionyl chloride) Target: Acetyl-ATIPA-Cl Step2->Step3 Chlorination & N-Acylation Step4 4. Amidation (Serinol + Base) Target: Acetyl-Iopamidol Step3->Step4 Nucleophilic Acyl Substitution Final 5. Hydrolysis & Purification (pH Adjustment + Crystallization) Product: Iopamidol Step4->Final Deprotection

Figure 1: Strategic workflow for Iopamidol synthesis. The "Green Chemistry Loop" in Step 2 minimizes iodine waste, a critical cost factor.

Detailed Protocols & Causality

Phase 1: Preparation of the Nucleophilic Core (Reduction)

The nitro group is a meta-director, preventing the necessary iodination. We must reduce it to an amine (ortho/para director) to activate positions 2, 4, and 6.

  • Reagents: 5-Nitroisophthalic acid, 5% Pd/C, Methanol/Water.

  • Mechanism: Catalytic Hydrogenation.

Protocol:

  • Suspend 5-nitroisophthalic acid (1.0 eq) in water (5 vol). Add NaOH to adjust pH to ~8.0 (dissolution).

  • Charge 5% Pd/C catalyst (5 wt% loading).

  • Pressurize reactor to 5 bar

    
     at 50°C.
    
  • Critical Control Point: Monitor

    
     uptake. The reaction is exothermic. Runaway temperatures >80°C can cause decarboxylation.
    
  • Filter catalyst hot. Acidify filtrate with HCl to pH 3.0 to precipitate 5-aminoisophthalic acid .

  • Yield expectation: >95%.

Phase 2: The Tri-Iodination (The "Heart" of the Synthesis)

Why not ICl? Iodine Monochloride is corrosive, difficult to handle, and produces HCl waste. The Iodine/Iodate method generates the electrophile in situ and recycles iodide ions, maximizing atom economy.

  • Reagents: 5-Aminoisophthalic acid, Iodine (

    
    ), Potassium Iodate (
    
    
    
    ), HCl.[2][3]
  • Mechanism: Electrophilic Aromatic Substitution via the iodonium ion (

    
    ).
    

Protocol:

  • Suspend 5-aminoisophthalic acid (100 g) in water (1 L).

  • Add HCl (37%) to adjust pH < 1.[4]0. Causality: Low pH is required to generate the reactive electrophile from iodate, but if pH is too low (<0.1), the amine protonates (

    
    ), deactivating the ring. Maintain pH 0.5–1.0.
    
  • Heat to 75°C.

  • Add Solid Iodine (

    
    , 1.2 eq) and Potassium Iodate (
    
    
    
    , 0.6 eq) portion-wise over 4 hours.
    • Reaction:

      
       (Regeneration of Iodine).
      
  • Stir for 12 hours at 80°C.

  • Cool to 20°C. Quench excess iodine with Sodium Bisulfite (

    
    ).
    
  • Filter the precipitate: 5-amino-2,4,6-triiodoisophthalic acid (5-ATIPA) .

  • Purification: Dissolve in dilute NaOH, treat with activated carbon, and re-precipitate with HCl.

Phase 3: Activation and Chiral Decoration

To make the molecule water-soluble and non-ionic, we must convert the carboxylic acids into amides using Serinol (2-amino-1,3-propanediol). However, the bulky iodine atoms create steric hindrance. We first convert the acids to acid chlorides.

  • Intermediate: L-5-(2-acetoxypropionylamino)-2,4,6-triiodoisophthalic acid dichloride.[5]

Protocol:

  • Chlorination: Suspend dried 5-ATIPA in Thionyl Chloride (

    
    , excess). Add catalytic DMF. Reflux until gas evolution stops. Distill off excess 
    
    
    
    to obtain 5-ATIPA-dichloride .
  • Acylation: Dissolve the dichloride in Dimethylacetamide (DMAC).

  • Add (S)-2-acetoxypropionyl chloride (2.2 eq) dropwise at 0-5°C.

    • Note: This step installs the chiral "linker" at the aromatic amine. The acetoxy group protects the hydroxyl during the subsequent amidation.

  • Stir at RT for 6 hours.

Phase 4: Amidation and Final Deprotection

This step creates the "non-ionic" character.

Protocol:

  • Amidation: To the reaction mixture from Phase 3, add Serinol (4.5 eq) and Triethylamine (base scavenger).

  • Heat to 50°C for 24 hours. The nucleophilic amine of serinol attacks the acid chlorides.

    • Steric Challenge: Due to ortho-iodines, this reaction is slow. Ensure anhydrous conditions to prevent hydrolysis back to the acid.

  • Hydrolysis (Deprotection): The product currently has acetate esters on the side chain.

  • Add NaOH (aq) to the mixture to raise pH to 11.0. Heat to 40°C for 2 hours. This cleaves the acetate groups, revealing the free hydroxyls.

  • Neutralization: Adjust pH to 7.0 with HCl.

Purification and Quality Control

Crude Iopamidol contains salts (NaCl) and trace aromatic impurities.

Purification Protocol:

  • Desalting: Pass the aqueous solution through a train of ion-exchange resins:

    • Cation Exchange (Strong Acid, H+ form).

    • Anion Exchange (Weak Base, OH- form).

  • Crystallization: Concentrate the desalted solution. Reflux in Ethanol (or 2-Methoxyethanol).[6] Iopamidol crystallizes upon cooling; impurities remain in the mother liquor.

QC Specifications (Table 1):

ParameterSpecificationAnalytical Method
Appearance White crystalline powderVisual
Purity > 99.0%HPLC (C18 Column, Water/Acetonitrile)
Free Aromatic Amine < 0.05%Diazotization Titration
Iodide (

)
< 20 ppmPotentiometric Titration
Heavy Metals < 10 ppmICP-MS
Specific Rotation

Polarimetry

References

  • Synthesis of 5-Amino-2,4,6-triiodoisophthalic Acid (5-ATIPA)

    • Source: ChemicalBook & Patent Liter
    • Context: Describes the iodination of 5-aminoisophthalic acid using in acidic media.
    • URL:

  • Iopamidol Industrial Synthesis & Purification

    • Source: QuickCompany / Vertex AI Search Results.
    • Context: Details the conversion of 5-ATIPA to Iopamidol via the acid chloride route and serinol amid
    • URL:

  • Green Chemistry in Iodination

    • Source: PMC / NIH.
    • Context: Electrochemical and Iodate-based methods to reduce iodine waste.
    • URL:

  • Purification of Iohexol/Iopamidol Intermediates

    • Source: WIPO.
    • Context: Downstream processing, resin treatment, and crystalliz
    • URL:[7]

Sources

Application Note: Chemoselective Amidation of Ethyl 3-(chlorocarbonyl)-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the chemoselective aminolysis of ethyl 3-(chlorocarbonyl)-5-nitrobenzoate (referred to herein as Substrate A ). This reaction is a cornerstone in fragment-based drug discovery (FBDD), utilized to generate libraries of 3,5-disubstituted benzamides.

The presence of the electron-withdrawing nitro group (-NO₂) at the C5 position significantly enhances the electrophilicity of the acyl chloride, necessitating precise temperature control to prevent side reactions. This guide provides a robust, self-validating method to couple primary and secondary amines to Substrate A while preserving the ethyl ester moiety for subsequent synthetic manipulations.

Chemical Context & Reactivity Profile[1][2][3]

Structural Analysis

Substrate A is a derivative of 5-nitroisophthalic acid.[1] Its reactivity is defined by three functional groups:

  • Acyl Chloride (C3): The primary electrophile. Highly reactive due to the leaving group ability of chloride (

    
    ) and the inductive withdrawal from the aromatic ring.
    
  • Nitro Group (C5): A strong electron-withdrawing group (EWG). Through induction (

    
    ) and resonance (
    
    
    
    ), it depletes electron density from the benzene ring, making the acyl chloride carbon significantly more electrophilic than in unsubstituted benzoyl chloride.
  • Ethyl Ester (C1): A masked carboxylic acid. While susceptible to nucleophilic attack, it is orders of magnitude less reactive than the acyl chloride, allowing for high chemoselectivity under controlled conditions.

Reaction Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution (Addition-Elimination) mechanism. The amine nucleophile attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.[2] The carbonyl bond reforms, expelling the chloride ion. A base is required to neutralize the generated HCl and drive the equilibrium forward.[2]

ReactionMechanism Substrate Substrate A (Acyl Chloride) Transition Tetrahedral Intermediate Substrate->Transition Nucleophilic Attack Amine Amine (R-NH2) Amine->Transition Product Amide Product (Ethyl 3-carbamoyl...) Transition->Product Elimination of Cl- Byproduct HCl Salt (Base-HCl) Transition->Byproduct Proton Transfer

Figure 1: Mechanistic pathway of the aminolysis reaction.[3]

Experimental Protocol

Materials & Reagents
ComponentRoleSpecifications
This compound Substrate>97% purity, store under N₂
Amine (R-NH₂) Nucleophile1.05 – 1.10 equivalents
Dichloromethane (DCM) SolventAnhydrous (Water <50 ppm)
Triethylamine (TEA) or DIPEA Base1.2 – 1.5 equivalents (Dry)
Nitrogen/Argon Inert GasBalloon or manifold
Step-by-Step Procedure

Step 1: Preparation (Inert Atmosphere)

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask to room temperature under a stream of nitrogen.

  • Dissolve Substrate A (1.0 equiv) in anhydrous DCM (0.1 M concentration).

    • Note: If Substrate A is solid, ensure complete dissolution. If it appears cloudy, it may have partially hydrolyzed; filter if necessary.

Step 2: Temperature Control

  • Cool the reaction vessel to 0 °C using an ice/water bath.

    • Rationale: The nitro-activated acyl chloride is hyper-reactive. Lowering the temperature suppresses potential side reactions (e.g., attack on the ester or reaction with trace moisture).

Step 3: Nucleophile Addition

  • In a separate vial, mix the Amine (1.05 equiv) and Base (TEA/DIPEA, 1.2 equiv) in a minimal amount of anhydrous DCM.

  • Add the Amine/Base solution dropwise to the reaction flask over 10–15 minutes.

    • Observation: Fuming may occur (HCl formation neutralized by base).[2] A precipitate (Triethylammonium chloride) often forms immediately.

Step 4: Reaction & Monitoring

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to Room Temperature (RT).

  • Monitor by TLC (typically 30–50% EtOAc/Hexanes) or LC-MS.

    • Target: Disappearance of the starting material peak/spot.

    • Timeframe: Reaction is usually complete within 1–2 hours.

Step 5: Workup (The "Wash" Cycle)

  • Quench: Add water to the reaction mixture.

  • Phase Separation: Transfer to a separatory funnel.

  • Acid Wash: Wash organic layer with 1M HCl (2x).

    • Purpose: Removes unreacted amine and the organic base (TEA/DIPEA).

    • Caution: Do not use strong acid if your product amine is acid-sensitive (e.g., acetals). Use 10% Citric Acid instead.

  • Base Wash: Wash organic layer with Saturated NaHCO₃ (2x).

    • Purpose: Removes any 3-carboxy-5-nitrobenzoate (hydrolysis byproduct).

  • Drying: Wash with Brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Experimental Workflow Diagram

Workflow cluster_workup Purification Phase start Start: Inert Atmosphere dissolve Dissolve Substrate A in Anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add Dropwise Addition (Exotherm Control) cool->add mix_amine Premix Amine + Base mix_amine->add react Stir 1-2h @ RT add->react wash_acid Wash: 1M HCl (Removes Amines) react->wash_acid wash_base Wash: Sat. NaHCO3 (Removes Acids) wash_acid->wash_base dry Dry (Na2SO4) & Concentrate wash_base->dry

Figure 2: Operational workflow for the synthesis and purification.

Analytical Characterization

Successful synthesis is confirmed by the following spectral features:

  • ¹H NMR (CDCl₃):

    • Amide NH: Broad singlet, typically

      
       6.0 – 8.5 ppm (highly dependent on amine).
      
    • Aromatic Protons: Three distinct signals for the 3,5-disubstituted ring (approx

      
       8.5 – 9.0 ppm). The proton between the nitro and ester groups is often the most deshielded.
      
    • Ethyl Ester: Quartet (

      
       4.4 ppm) and Triplet (
      
      
      
      1.4 ppm).[4] Preservation of these signals confirms chemoselectivity.
  • IR Spectroscopy:

    • Ester C=O: ~1720 cm⁻¹.

    • Amide C=O: ~1650–1690 cm⁻¹ (distinct from ester).

    • Nitro: ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Hydrolysis of Acyl ChlorideEnsure DCM is anhydrous. Use fresh bottle of Substrate A.
Bis-acylation Excess Substrate AEnsure strict 1:1 stoichiometry or slight excess of amine.
Ester Hydrolysis Base too strong / Aqueous exposureAvoid hydroxide bases (NaOH). Use organic bases (TEA/DIPEA) in non-aqueous media.[5]
Product in Aqueous Layer Product is polar/zwitterionicIf the amide product is highly polar, skip the acid/base washes. Use column chromatography (DCM:MeOH).

Safety Considerations

  • Acyl Chlorides: Potent lachrymators and corrosive. Handle only in a fume hood. Hydrolysis releases HCl gas.

  • Nitro Compounds: Potentially explosive if heated under confinement. Do not distill residues to dryness at high temperatures.

  • DCM: Suspected carcinogen. Use proper PPE (nitrile gloves, safety glasses).

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[6] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • BenchChem. (2025).[2] Application Notes: Aminolysis of Acyl Chlorides.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard text for Nucleophilic Acyl Substitution mechanisms).

Sources

One-pot synthesis of 5-nitroisophthalic acid monoethyl ester acid chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: One-Pot Synthesis of 5-Nitroisophthalic Acid Monoethyl Ester Acid Chloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

5-Nitroisophthalic acid monoethyl ester acid chloride is a highly versatile trifunctional building block, valuable in the synthesis of complex pharmaceutical intermediates, polymers, and specialty chemicals. Its structure incorporates a nitro group for further functionalization (e.g., reduction to an amine), a stable ethyl ester, and a reactive acid chloride moiety for amide or ester linkages. This document provides a comprehensive guide to a streamlined one-pot synthesis protocol, designed to maximize efficiency and yield by eliminating the need for isolation of the monoester intermediate. The protocol begins with commercially available 5-nitroisophthalic acid and proceeds through a controlled monoesterification followed by in-situ chlorination. This application note details the underlying chemical principles, provides a robust, step-by-step experimental protocol, and offers insights into process control and safety.

Scientific Principles and Strategic Rationale

The synthesis of the target compound involves two sequential chemical transformations performed in a single reaction vessel: (1) selective Fischer monoesterification of a dicarboxylic acid and (2) conversion of the remaining carboxylic acid to an acyl chloride.

1.1. Selective Monoesterification

5-Nitroisophthalic acid possesses two carboxylic acid groups of identical reactivity. Achieving selective mono-functionalization in a one-pot process is a significant challenge. The strategy employed here relies on precise stoichiometric control of the alcohol (ethanol). By introducing approximately one molar equivalent of ethanol in the presence of an acid catalyst (e.g., concentrated sulfuric acid), the reaction equilibrium is biased towards the formation of the monoester. While the formation of diester and unreacted starting material is statistically possible, careful control of reaction time and temperature allows for the accumulation of the desired monoester intermediate.[1][2] The nitro group, being strongly electron-withdrawing, slightly deactivates the carboxylic acid groups, but this effect is symmetrical.

1.2. In-Situ Acyl Chloride Formation

Following the esterification step, the reaction mixture, containing the 5-nitroisophthalic acid monoethyl ester, is directly treated with a chlorinating agent. Thionyl chloride (SOCl₂) is the reagent of choice for this protocol due to its efficacy and the convenient nature of its byproducts.[3][4] The reaction mechanism involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group.[5][6] A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride, with the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[4][7]

Mechanism_Acyl_Chloride_Formation RCOOH R-COOH (Monoester) Intermediate R-CO-O-S(O)Cl (Chlorosulfite Intermediate) RCOOH->Intermediate Nucleophilic Attack SOCl2 SOCl₂ (Thionyl Chloride) SOCl2->Intermediate Tetrahedral Tetrahedral Intermediate Intermediate->Tetrahedral + Cl⁻ Chloride Cl⁻ RCOCl R-COCl (Acid Chloride) Tetrahedral->RCOCl Collapse Byproducts SO₂ + HCl (gases) Tetrahedral->Byproducts Fragmentation

Caption: Mechanism of acyl chloride formation using thionyl chloride.

1.3. The One-Pot Advantage

The primary advantage of this one-pot approach is process intensification. By avoiding the isolation and purification of the monoester intermediate, this protocol significantly reduces reaction time, solvent usage, and potential material loss. This makes the process more economical and environmentally benign ("greener") than a traditional multi-step synthesis. The key to success lies in selecting a solvent system compatible with both reaction stages and in the careful, sequential addition of reagents.

Experimental Protocol

2.1. Materials and Reagents

Reagent/MaterialGradeMolar Mass ( g/mol )CAS No.SupplierNotes
5-Nitroisophthalic Acid≥98%211.13618-88-2Standard VendorMust be thoroughly dried before use.[8]
Ethanol (Absolute)Anhydrous, ≥99.5%46.0764-17-5Standard VendorUse anhydrous grade to avoid side reactions.
Thionyl Chloride (SOCl₂)≥99%118.977719-09-7Standard VendorHighly corrosive and moisture-sensitive. Handle in a fume hood.
Sulfuric Acid (H₂SO₄)Concentrated, 98%98.087664-93-9Standard VendorStrong acid and dehydrating agent.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%72.11109-99-9Standard VendorUse a dry, non-protic solvent.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%73.0968-12-2Standard VendorUsed as a catalyst for chlorination.
HexanesAnhydrous-110-54-3Standard VendorFor precipitation/crystallization.

2.2. Equipment

  • Three-neck round-bottom flask (dried in an oven)

  • Reflux condenser with a drying tube (CaCl₂ or Drierite)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

2.3. Step-by-Step Procedure

Workflow_One_Pot_Synthesis Start Start: 5-Nitroisophthalic Acid in Anhydrous THF Step1 Add H₂SO₄ (cat.) and Ethanol (1.1 eq) Start->Step1 Setup Step2 Heat to Reflux (6-8 h) Monitor by TLC Step1->Step2 Esterification Step3 Cool to 0°C Step2->Step3 Step4 Add DMF (cat.) Add SOCl₂ (1.5 eq) dropwise Step3->Step4 Chlorination Step5 Warm to RT, then Reflux (2-4 h) Monitor gas evolution Step4->Step5 Step6 Cool to RT Remove volatiles in vacuo Step5->Step6 Work-up End Final Product: Crude Acid Chloride Step6->End

Caption: Workflow for the one-pot synthesis.

  • Reaction Setup: In a 500 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 5-nitroisophthalic acid (21.1 g, 100 mmol).

  • Solvent Addition: Add 200 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the suspension under a nitrogen atmosphere.

  • Catalyst and Reagent Addition (Esterification): Carefully add concentrated sulfuric acid (0.2 mL, ~3.7 mmol) as the catalyst. In a separate flask, prepare a solution of absolute ethanol (6.4 mL, 110 mmol, 1.1 eq) in 20 mL of anhydrous THF. Add this ethanol solution dropwise to the stirring suspension over 15 minutes.

  • Monoesterification Reaction: Heat the reaction mixture to reflux (approx. 66°C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of starting material and the appearance of the monoester product.

  • Cooling and Catalyst Addition (Chlorination): After the esterification is deemed complete, cool the reaction mixture to 0°C using an ice bath. Once cooled, add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (0.1 mL).

  • Chlorinating Agent Addition: While maintaining the temperature at 0°C, add thionyl chloride (11.0 mL, 150 mmol, 1.5 eq) dropwise via a dropping funnel over 30 minutes. Vigorous gas evolution (HCl, SO₂) will be observed. Ensure the reaction is well-vented into a scrubber system (e.g., NaOH solution).

  • Acyl Chloride Formation: After the addition is complete, allow the reaction to slowly warm to room temperature. Then, heat the mixture to reflux and maintain for 2-4 hours until gas evolution ceases. The reaction mixture should become a clear, homogeneous solution.

  • Isolation: Cool the reaction mixture to room temperature. Remove the solvent and any excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude product, a yellow-orange solid or oil, is 5-nitroisophthalic acid monoethyl ester acid chloride.

  • Purification (Optional): The crude product is often of sufficient purity for subsequent reactions. If higher purity is required, it can be recrystallized. Dissolve the crude product in a minimal amount of warm, dry dichloromethane or chloroform and precipitate by adding cold anhydrous hexanes. Filter the resulting solid under a dry atmosphere and dry in a vacuum desiccator.

Safety and Hazard Management

  • 5-Nitroisophthalic Acid: May cause skin, eye, and respiratory irritation.[9] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water to release toxic gases (HCl and SO₂).[4][6] All operations must be conducted in a certified chemical fume hood. Wear heavy-duty gloves (e.g., butyl rubber), a face shield, and a lab coat. Have a sodium bicarbonate solution ready for quenching spills.

  • Sulfuric Acid: A strong corrosive acid. Handle with extreme care, wearing appropriate PPE.

  • Pressure Buildup: The reaction generates gaseous byproducts (HCl and SO₂). Ensure the system is not sealed and is properly vented through a drying tube and a base scrubber to neutralize acidic gases.

Troubleshooting and Key Insights

  • Low Yield of Monoester: If significant amounts of diester or unreacted starting material are observed, the stoichiometry of ethanol is critical. Use precisely 1.05-1.1 equivalents. A shorter reaction time for the esterification step can also favor the monoester.

  • Incomplete Chlorination: If the final product still contains the carboxylic acid, ensure the thionyl chloride used is fresh and the entire system was kept anhydrous. Moisture will readily hydrolyze both the thionyl chloride and the product acid chloride.[6] Extending the reflux time for the chlorination step may also be necessary.

  • Dark Product Color: The crude product is typically a shade of yellow or orange. A very dark or black color may indicate decomposition due to excessive heating. Ensure temperature control is maintained throughout the process.

References

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, March 17). 17.07: Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • OrgoSolver. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters.
  • Google Patents. (n.d.). EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di-C1-C4-alkyl esters.
  • Knowledge. (2025, January 15). CAS 618-88-2 5-Nitroisophthalic acid use and synthesis method. Retrieved from [Link]

  • Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

  • PubChem. (n.d.). 5-Nitroisophthalic acid. Retrieved from [Link]

Sources

Application Notes and Protocols: Catalytic Hydrogenation of Nitrobenzoate Esters for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The catalytic hydrogenation of substituted nitrobenzoates represents a cornerstone transformation in modern pharmaceutical synthesis. This robust and efficient method provides access to substituted aminobenzoates, which are critical building blocks for a vast array of therapeutic agents.[1] The resulting aminobenzoate scaffold, with its versatile amino and carboxyl functionalities, is integral to the synthesis of drugs with applications ranging from local anesthetics to anticancer and anti-inflammatory agents.[1][2][3][4] For example, ethyl 4-aminobenzoate, also known as benzocaine, is a widely used local anesthetic.[4][5] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering in-depth technical insights, field-proven protocols, and critical safety considerations for the successful execution of this pivotal reaction.

Scientific Principles and Mechanistic Overview

Catalytic hydrogenation is a process that adds hydrogen across a functional group, in this case, reducing a nitro group (-NO₂) to a primary amine (-NH₂). The reaction is facilitated by a metal catalyst, which works by adsorbing both the hydrogen gas and the nitrobenzoate ester onto its surface, thereby lowering the activation energy of the reaction.[6]

The reduction of a nitroaromatic compound is a complex process that proceeds through several intermediates. The generally accepted pathway involves the initial reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine, which is then finally converted to the corresponding amine.[7][8] It is a highly exothermic reaction, a critical consideration for process safety and scale-up.[9]

Visualizing the Reaction Pathway

The pathway from a nitrobenzoate ester to an aminobenzoate ester can be visualized as a multi-step process on the catalyst surface.

G cluster_0 Catalyst Surface Nitrobenzoate_Ester R-NO₂ (Nitrobenzoate Ester) Nitroso_Intermediate R-NO (Nitroso Intermediate) Nitrobenzoate_Ester->Nitroso_Intermediate +H₂ Hydroxylamine_Intermediate R-NHOH (Hydroxylamine Intermediate) Nitroso_Intermediate->Hydroxylamine_Intermediate +H₂ Aminobenzoate_Ester R-NH₂ (Aminobenzoate Ester) Hydroxylamine_Intermediate->Aminobenzoate_Ester +H₂

Caption: Generalized reaction pathway for the catalytic hydrogenation of a nitrobenzoate ester.

The Choice of Catalyst: A Critical Decision

The selection of an appropriate catalyst is paramount for achieving high yield, purity, and chemoselectivity. Several heterogeneous catalysts are commonly employed, each with distinct advantages and considerations.

CatalystKey Characteristics & ApplicationsConsiderations
Palladium on Carbon (Pd/C) The most widely used catalyst due to its high activity and efficiency.[10] Effective for the reduction of both aromatic and aliphatic nitro groups.[10]Can be pyrophoric, especially after use and when dry.[11][12] May catalyze dehalogenation in substrates containing aryl halides.
Platinum on Carbon (Pt/C) A highly active catalyst, often used for more challenging reductions.Can also be pyrophoric. May lead to over-reduction of the aromatic ring under harsh conditions.
Raney® Nickel A cost-effective alternative to precious metal catalysts.[13] Often used when dehalogenation is a concern with Pd/C.[10][14]Pyrophoric and requires careful handling.[13] Typically used as a slurry.[6]
Homogeneous Catalysts (e.g., Rh, Ru complexes) Offer high selectivity and can operate under milder conditions.[15][16]Catalyst removal can be more complex than with heterogeneous catalysts. May be more expensive.

Experimental Protocols

The following protocols provide a detailed methodology for the catalytic hydrogenation of a model substrate, methyl 3-nitrobenzoate, using palladium on carbon (Pd/C). These can be adapted for other substrates and catalysts with appropriate modifications.

General Experimental Workflow

The overall process, from starting material to the final product, involves several key stages.

G Start Start: Methyl 3-Nitrobenzoate Dissolve Dissolve in Solvent (e.g., Methanol) Start->Dissolve Add_Catalyst Add Pd/C Catalyst Dissolve->Add_Catalyst Purge Purge with Inert Gas (N₂) Add_Catalyst->Purge Hydrogenate Introduce H₂ Gas & Stir Purge->Hydrogenate Monitor Monitor Reaction (TLC/GC) Hydrogenate->Monitor Filter Filter to Remove Catalyst Monitor->Filter Evaporate Remove Solvent Filter->Evaporate Product Product: Methyl 3-Aminobenzoate Evaporate->Product

Caption: A typical workflow for the catalytic hydrogenation of methyl 3-nitrobenzoate.[1]

Protocol 1: Atmospheric Pressure Hydrogenation (Balloon Technique)

This protocol is suitable for small-scale reactions where high pressure is not required.

Materials and Reagents:

  • Methyl 3-nitrobenzoate

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Methanol (ACS grade or higher)

  • Nitrogen gas (high purity)

  • Hydrogen gas (high purity, in a balloon)

  • Celite® 545

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet adapter with stopcock

  • Rubber septa

  • Vacuum/nitrogen manifold

  • Filtration apparatus (e.g., Büchner funnel, filter flask)

Procedure:

  • Vessel Preparation: To a clean, dry three-necked flask equipped with a magnetic stir bar, add the weighed amount of 10% Pd/C catalyst.[11]

  • Inerting the System: Seal the flask and connect it to a vacuum/nitrogen manifold. Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[11]

  • Addition of Solvent and Substrate: Under a positive flow of nitrogen, add methanol to the flask.[11] Then, add the methyl 3-nitrobenzoate.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen from a balloon.[11] It's important to note that the reduction of a nitro group requires 3 molar equivalents of hydrogen.[11]

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If necessary, the hydrogen balloon can be replaced.[11]

  • Reaction Quenching: Once the reaction is complete, evacuate the flask and backfill with nitrogen to remove all hydrogen.[11]

  • Catalyst Filtration: Prepare a pad of Celite® in a Büchner funnel and wet it with methanol. Under a nitrogen atmosphere if possible, filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst.[17] Wash the filter cake with additional methanol.

  • Work-up: Combine the filtrate and washings. Remove the solvent under reduced pressure to yield the crude methyl 3-aminobenzoate. The product can be further purified by recrystallization or chromatography if necessary.

  • Catalyst Handling: Immediately after filtration, quench the used catalyst on the Celite® pad with copious amounts of water to prevent ignition.[11][12] Store the wet catalyst waste in a dedicated, clearly labeled container.[6]

Protocol 2: High-Pressure Hydrogenation

For larger-scale reactions or less reactive substrates, high-pressure hydrogenation is often necessary.

Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave)

  • Appropriate personal protective equipment (PPE), including safety glasses and a face shield

Procedure:

  • Reactor Inspection: Before starting, thoroughly inspect the reactor vessel for any damage. Ensure all gauges, safety features like rupture discs, and connections are in proper working order.[18]

  • Charging the Reactor: Charge the reactor vessel with the solvent (e.g., methanol), the nitrobenzoate ester, and the Pd/C catalyst. The total reaction volume should not exceed two-thirds of the vessel's capacity.[18]

  • Sealing and Leak Testing: Seal the reactor according to the manufacturer's instructions. Pressurize the vessel with nitrogen to the intended maximum operating pressure and hold for at least 30 minutes to check for any leaks.[18]

  • Inerting: After a successful leak test, vent the nitrogen and purge the system with nitrogen gas three times to remove any residual air.[18]

  • Hydrogenation: Purge the reactor with hydrogen gas three times before pressurizing to the desired reaction pressure.

  • Reaction: Begin agitation and heating (if required). Monitor the reaction progress by observing the pressure drop in the hydrogen cylinder.

  • Shutdown and Work-up: Once the reaction is complete, stop the agitation and allow the reactor to cool to room temperature.[18] Vent the excess hydrogen in a safe manner, and then purge the reactor with nitrogen three times.[18] The work-up procedure, including catalyst filtration and product isolation, is similar to the atmospheric pressure protocol.

Safety: The Paramount Consideration

Catalytic hydrogenation is a potentially hazardous procedure that demands strict adherence to safety protocols.

  • Hydrogen Flammability: Hydrogen gas is extremely flammable and can form explosive mixtures with air.[6] All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Pyrophoric Catalysts: Catalysts like Pd/C and Raney® Nickel can be pyrophoric, meaning they can spontaneously ignite in air, especially when dry and saturated with hydrogen.[6][12] Never allow the catalyst to dry out after it has been exposed to hydrogen. [6]

  • Exothermic Reaction: The reduction of nitro groups is highly exothermic.[9] Proper temperature control and monitoring are crucial, especially during scale-up, to prevent runaway reactions.

  • Pressure Safety: When using high-pressure reactors, always operate within the manufacturer's specified pressure and temperature limits.[18] Ensure the use of a blast shield.[6]

Catalyst Quenching and Disposal

Proper handling of the used catalyst is a critical safety step.

G Filter Filter catalyst through Celite® Keep_Wet Keep filter cake wet with solvent Filter->Keep_Wet Transfer Transfer wet cake to waste container Keep_Wet->Transfer Add_Water Submerge in copious water Transfer->Add_Water Label Label waste container appropriately Add_Water->Label

Caption: A safe workflow for handling and quenching used hydrogenation catalysts.

Conclusion

The catalytic hydrogenation of nitrobenzoate esters is an indispensable tool in the arsenal of the pharmaceutical chemist. A thorough understanding of the underlying principles, careful selection of the catalyst and reaction conditions, and an unwavering commitment to safety are the cornerstones of success. The protocols and guidelines presented herein provide a solid foundation for the efficient and safe synthesis of aminobenzoate esters, paving the way for the development of novel and life-saving therapeutics.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
  • Application Notes & Protocols: Catalytic Hydrogenation of Substituted Nitrobenzoates - Benchchem. (n.d.).
  • HYDROGENATION | FACT SHEET - Stanford Environmental Health & Safety. (2023, July 15).
  • Hydrogenation SOP. (n.d.).
  • Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 23(4), 16-23.
  • Li, X., Thakore, R. R., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 8114–8118.
  • Nitro Reduction - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • Rahman, M. T., et al. (2019). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Synlett, 31(01), A-F.
  • Nitro Reduction - Common Conditions. (n.d.).
  • L'Eplattenier, F., & Calderazzo, F. (1967). Homogeneous ruthenium-catalyzed reduction of nitro compounds. U.S. Patent 3,729,512.
  • Haroon, F., & Riaz, M. A. (2025). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 30(19), 4567.
  • Hazards associated with laboratory scale hydrogenations - UW-Madison Chemistry. (n.d.).
  • Wang, Y., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 14(9), 678.
  • Ashenhurst, J. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.
  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (n.d.).
  • Upadhyay, R., et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances.
  • Haroon, F., & Riaz, M. A. (2025). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 30(19), 4567.
  • The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid 32. (n.d.). ResearchGate.
  • Reduction of aromatic nitro compounds with Raney nickel catalyst. (n.d.). Google Patents.
  • What is Ethyl Aminobenzoate used for? - Patsnap Synapse. (2024, June 14).
  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. (2021). Rasayan Journal of Chemistry, 14(2), 1234-1245.
  • Ethyl 4-aminobenzoate - Chem-Impex. (n.d.).
  • Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex. (2022). Molecules, 27(15), 5035.
  • The Hydrogenation of Nitro Compounds with Raney Nickel Treated with Chloroplatinic Acid and with Alkali. (1949). Journal of the American Chemical Society, 71(11), 3776-3778.
  • Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst. (2020). Reaction Chemistry & Engineering, 5(10), 2004-2009.
  • In focus: 4-Aminobenzoic Acid (PABA) - ExSyn Corp. (2025, August 19).
  • Hydrogen - Organic Chemistry Portal. (n.d.).
  • Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • Homogeneous reduction of nitrobenzene to aniline under CO/H2O, catalyzed by cis-[Rh(CO)2(amine)2]PF6. The role of the amine effect. (2025, August 6). ResearchGate.
  • Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. (2007, May 15). PubMed.
  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (2025, October 16). Chemistry – A European Journal, e202502821.
  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. (2021, July 18). Journal of Emerging Investigators.
  • Hydrogenation reaction tips and tricks : r/Chempros. (2022, January 21). Reddit.
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Master Organic Chemistry.
  • FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions - Queen's University Belfast. (2020, January 24).
  • Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions. (2016). International Journal of Organic Chemistry, 6, 19-30.
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021, March 23). Organic Letters, 23(7), 2565–2570.
  • Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. (2024, September 10). Chemical Science, 15(37), 14613-14620.
  • Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. (2014, January 13). Organic Process Research & Development, 18(1), 289-302.
  • Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating. (2025, August 6). ResearchGate.
  • Hydrogenation process operation steps. (n.d.). ResearchGate.
  • Complete Hydrogenation of Aromatic Compounds by Platinum Nanowire Catalysts. (n.d.). The Royal Society of Chemistry.

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Troubleshooting & Optimization

Troubleshooting low yields in 3-carbethoxy-5-nitrobenzoyl chloride amidation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Carbethoxy-5-Nitrobenzoyl Chloride Amidation

Executive Summary

Subject: Optimization of Amidation Yields for 3-Carbethoxy-5-Nitrobenzoyl Chloride Applicable For: Intermediate synthesis in diagnostic agents (e.g., iodinated contrast media precursors), kinase inhibitors, and photo-labile protecting groups. Urgency: High (Moisture Sensitive Substrate)

Welcome to the Technical Support Center. This guide addresses the specific challenges of amidating 3-carbethoxy-5-nitrobenzoyl chloride . Unlike standard benzoyl chlorides, this substrate possesses two strong electron-withdrawing groups (EWGs)—the nitro (


) and carbethoxy (

) moieties. These groups dramatically increase the electrophilicity of the acyl chloride, making it exceptionally reactive but also critically unstable in the presence of trace moisture.

Part 1: The Mechanistic Landscape

To troubleshoot low yields, you must understand the competing pathways. The electron-deficient nature of the benzene ring creates a "race condition" between your amine and adventitious water.

Reaction Pathway & Competitive Hydrolysis

The following diagram illustrates the intended pathway versus the primary yield-killing side reactions.

ReactionPathways SM 3-Carbethoxy-5-nitrobenzoyl Chloride (Substrate) Product Target Amide (High Yield) SM->Product  Path A: Kinetic Control (Anhydrous, <0°C) Hydrolysis 3-Carbethoxy-5-nitrobenzoic Acid (Byproduct) SM->Hydrolysis  Path B: Moisture Attack (Fastest if wet) Diamide Diamide (Over-reaction at Ester) SM->Diamide  Path C: Transamidation (Excess Amine/Heat) Amine Amine (R-NH2) Amine->Product Water Trace H2O (Impurity) Water->Hydrolysis

Figure 1: Mechanistic pathways.[1] The high electrophilicity of the substrate makes Path B (Hydrolysis) the dominant failure mode if moisture is not rigorously excluded.

Part 2: Troubleshooting Guide (Symptom-Based)

Issue 1: The "Ghost" Yield (High Mass Recovery, Wrong Product)

Symptom: You isolated a solid with high mass recovery, but NMR/LC-MS shows the starting acid (3-carbethoxy-5-nitrobenzoic acid) instead of the amide. Root Cause: Hydrolysis of the Acid Chloride. The nitro and ester groups activate the acyl chloride carbonyl. It reacts with atmospheric moisture 10–100x faster than unsubstituted benzoyl chloride. Corrective Protocol:

  • Re-titrate the Acid Chloride: Do not assume commercial or stored acid chloride is 100% pure. Check the melting point; if it is broad or lowered, thionyl chloride treatment is required before amidation.

  • Solvent QC: Use anhydrous DCM or THF (water content <50 ppm).

  • Order of Addition: Dissolve the amine and base (e.g., TEA) in solvent first. Add the acid chloride (dissolved in solvent) dropwise to the amine.[2][3] This ensures the acid chloride immediately encounters the nucleophile, minimizing its lifetime as a free species in solution.

Issue 2: Low Yield with "Gooey" Impurities

Symptom: TLC shows multiple spots; product is difficult to crystallize. Root Cause: Base-Induced Decomposition or Racemization. If your amine is chiral, strong bases or excess heat can cause racemization. Furthermore, pyridine can sometimes nucleophilically attack the activated ring or cause polymerization in highly electron-deficient systems. Corrective Protocol:

  • Switch Base: Use N,N-Diisopropylethylamine (DIPEA) instead of Pyridine or Triethylamine. The steric bulk of DIPEA prevents it from acting as a nucleophile, acting solely as a proton scavenger.

  • Temperature Control: Maintain reaction at -10°C to 0°C during addition. Only warm to Room Temperature (RT) after 1 hour.

Issue 3: Loss of the Ethyl Ester (Saponification)

Symptom: Product is soluble in aqueous bicarbonate; Mass Spec shows M-28 (loss of ethyl) or M-Et+H. Root Cause: Aggressive Workup. The 3-carbethoxy group is an ester. While less reactive than the acid chloride, it will hydrolyze if you wash the crude reaction mixture with strong bases (NaOH/KOH) or expose it to heat in aqueous media. Corrective Protocol:

  • Quench: Use saturated Ammonium Chloride (NH₄Cl) or dilute HCl (0.5 M) , not NaOH.

  • Wash: If removing unreacted acid, use mild 5% NaHCO₃ and keep contact time short (<5 mins) in the separatory funnel.

Part 3: Optimized Experimental Protocol

This protocol is designed to be a self-validating system.

Materials:

  • Substrate: 3-carbethoxy-5-nitrobenzoyl chloride (1.0 eq)

  • Nucleophile: Amine (1.05 eq)

  • Base: DIPEA (1.2 eq) or TEA (1.5 eq)

  • Solvent: Anhydrous DCM (Dichloromethane)

Step-by-Step Workflow:

  • System Prep: Flame-dry a 2-neck Round Bottom Flask (RBF) under

    
     flow.
    
  • Amine Solubilization: Charge Amine and Base into the RBF with DCM. Cool to 0°C (Ice/Water bath).

  • Active Species Addition: Dissolve the Acid Chloride in a separate dry vial with DCM.

    • Self-Validation Check: The Acid Chloride solution should be clear. Turbidity indicates hydrolysis (formation of insoluble acid). Filter if necessary (under

      
      ), but yield will drop.
      
  • Reaction: Add Acid Chloride solution dropwise over 15–20 minutes.

    • Why? Controls exotherm and prevents local concentration hotspots that favor side reactions.

  • Monitoring: Stir at 0°C for 30 mins, then warm to RT. Check TLC/LC-MS at 1 hour.

    • Endpoint: Disappearance of Acid Chloride (reactive with MeOH quench in LCMS to form methyl ester).

  • Workup (The Critical Step):

    • Dilute with DCM.

    • Wash 1: 0.5 M HCl (Removes unreacted amine/base).

    • Wash 2: Water .

    • Wash 3: Saturated Brine .

    • Dry over

      
      , filter, and concentrate at <40°C  (Protect the ester).
      

Part 4: Diagnostic Data & FAQs

Data Summary: Solvent Effects on Yield
Solvent SystemYield (Isolated)Comments
DCM (Anhydrous) 88-95% Recommended. Best solubility for this substrate.
THF (Anhydrous)80-85%Good, but ensure THF is peroxide-free and ultra-dry.
DMF60-70%Difficult removal; high polarity can accelerate hydrolysis.
DCM/Water (Schotten-Baumann)<40%Avoid. Hydrolysis of acid chloride competes too successfully.
Troubleshooting Logic Flow

Use this decision tree to diagnose your specific failure mode.

TroubleshootingFlow Start Low Yield Observed CheckTLC Analyze Crude by TLC/LCMS Start->CheckTLC Result1 Major Peak: Carboxylic Acid (Hydrolysis) CheckTLC->Result1 Acid Found Result2 Major Peak: Diamide (Double Reaction) CheckTLC->Result2 Wrong Mass Result3 Major Peak: Unreacted Amine (No Reaction) CheckTLC->Result3 SM Left Action1 Action: Dry Solvents, Check SM Purity Result1->Action1 Action2 Action: Reduce Temp, Reduce Amine Equivalents Result2->Action2 Action3 Action: Check Base Strength, Add Catalyst (DMAP - caution) Result3->Action3

Figure 2: Diagnostic Logic Flowchart for post-reaction analysis.

References

  • BenchChem. (2025).[1][2][4] Technical Support Center: Optimizing Amidation Reactions with 4-(Chloromethyl)benzoyl Chloride. 2

  • PureSynth. (2026).[5] Monoethyl 5-Nitroisophthalate 98.0%(GC) - Product Specifications and Handling. 5

  • Khan Academy. (n.d.). Relative reactivity of carboxylic acid derivatives towards nucleophilic substitution. 6[7]

  • Chemistry LibreTexts. (2024). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. 8

Sources

Handling moisture sensitivity of ethyl 3-(chlorocarbonyl)-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Moisture Sensitivity of Ethyl 3-(chlorocarbonyl)-5-nitrobenzoate

Executive Summary & Compound Profile

Compound: this compound CAS: 1156940-16-7 Molecular Formula: C₁₀H₈ClNO₅ Key Function: Electrophilic acylating agent used as an intermediate in the synthesis of amide/ester-linked pharmaceutical scaffolds.

The Core Challenge: This compound is a nitro-substituted benzoyl chloride derivative . The presence of the electron-withdrawing nitro (-NO₂) group at the meta position significantly increases the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride. Consequently, it exhibits heightened hydrolytic instability . Exposure to atmospheric moisture results in rapid degradation to the corresponding carboxylic acid (Ethyl 3-carboxy-5-nitrobenzoate) and corrosive hydrogen chloride (HCl) gas.

Troubleshooting Guide (Q&A Format)

Category A: Storage & Stability[1][2]

Q: I received the shipment, but the solid looks clumpy or sticky. Has it degraded? A: Clumping or the formation of a "gum" is a primary indicator of partial hydrolysis. The hydrolysis product (the carboxylic acid) often has a different crystal habit and melting point, leading to a sticky eutectic mixture with the remaining acid chloride.

  • Immediate Action: Do not open the bottle on the open bench. Transfer it immediately to a desiccator or glovebox.

  • Verification: Perform a melting point test (sealed capillary). A sharp drop in melting point compared to the Certificate of Analysis (CoA) value indicates degradation.

Q: Can I store this compound in a standard refrigerator? A: Only if secondary containment is used.

  • The Risk: Standard laboratory refrigerators have high humidity levels. If the primary container seal is compromised (even microscopically), moisture ingress will destroy the reagent.

  • Protocol: Place the original container inside a secondary jar containing a desiccant (e.g., Drierite™ or silica gel) and seal that jar with Parafilm. Store at 2–8°C. For long-term storage (>1 month), storage under Argon/Nitrogen is mandatory.

Category B: Handling & Synthesis[1]

Q: I don't have a glovebox. How can I safely weigh and transfer this reagent? A: You must use Schlenk techniques . Handling this reagent on an open bench, especially on humid days, will introduce variable amounts of HCl into your reaction, potentially ruining acid-sensitive substrates.

Protocol: Inert Gas Blanket Transfer

  • Prep: Oven-dry all glassware (flasks, spatulas) at 120°C for >2 hours.

  • Flow: Set up a gentle stream of dry Nitrogen or Argon into the source bottle via a funnel or inverted septum.

  • Transfer: Tilt the bottle to minimize the vertical path of the solid. Quickly transfer the solid to a pre-tared, N₂-flushed weighing vial.

  • Solvent: Dissolve immediately in anhydrous solvent (e.g., DCM or THF dried over molecular sieves). Do not let the solid sit in the weighing boat.

Q: Which solvents are strictly forbidden? A:

  • Alcohols (MeOH, EtOH, IPA): These will react immediately to form the diester (transesterification/esterification), completely consuming your reagent.

  • Wet Solvents: Even "HPLC grade" solvents can contain 100–500 ppm water, which is sufficient to degrade stoichiometric amounts of your reagent. Use anhydrous grade (<50 ppm water).

  • DMSO (unless dry): DMSO is hygroscopic; ensure it is from a fresh septum-sealed bottle.

Category C: Quality Control (QC)

Q: How do I check purity by NMR? My spectrum looks messy. A: The choice of NMR solvent is critical.

  • Common Mistake: Using CD₃OD (Methanol-d4). This will react in the NMR tube to form the methyl ester derivative, giving you a false spectrum of the degradation product, not the starting material.

  • Correct Protocol: Use Anhydrous CDCl₃ (stored over activated 4Å molecular sieves).

  • Diagnostic Signal: Look for the disappearance of the carboxylic acid proton.

    • Acid Chloride (Intact): No signal > 10.0 ppm.

    • Hydrolyzed (Degraded): Broad singlet at 11.0 – 14.0 ppm (-COOH).

Degradation Mechanism & Visualization

The following diagram illustrates the specific hydrolysis pathway driven by the electron-withdrawing nitro group.

HydrolysisPathway cluster_effect Substituent Effect Reagent Ethyl 3-(chlorocarbonyl) -5-nitrobenzoate (Active Reagent) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Water H₂O (Atmospheric Moisture) Water->Intermediate Product Ethyl 3-carboxy -5-nitrobenzoate (Inactive Impurity) Intermediate->Product Chloride Elimination Byproduct HCl Gas (Corrosive) Intermediate->Byproduct Note NO₂ group (EWG) accelerates this step Note->Reagent

Caption: Figure 1. Hydrolysis pathway.[1][2][3][4][5] The nitro group at position 5 withdraws electron density, making the carbonyl carbon highly susceptible to attack by atmospheric moisture.

Experimental Protocols

Protocol 1: Purity Check via Derivatization (Recommended)

Direct NMR of acid chlorides can be tricky due to trace moisture in the deuterated solvent. A derivatization check is more robust.

  • Sampling: Take ~10 mg of the suspected reagent under N₂.

  • Quench: Add 0.5 mL of dry Methanol (MeOH).

    • Reaction: R-COCl + MeOH → R-COOMe + HCl.

  • Analysis: Run HPLC or GC-MS.

    • Peak A (Target): Methyl ethyl 5-nitroisophthalate (formed from active acid chloride).

    • Peak B (Impurity): Ethyl 3-carboxy-5-nitrobenzoate (original hydrolysis impurity, will not esterify rapidly without catalyst).

  • Calculation: The ratio of Peak A to Peak B represents the active purity of your acyl chloride.

Protocol 2: Safe Quenching & Disposal

Never throw excess acid chloride into a solvent waste bin; it will generate pressure (HCl gas) and heat.

  • Setup: Prepare a beaker with 10% aqueous Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) mixed with ice.

  • Dilution: Dilute the waste acid chloride in a non-reactive solvent (e.g., Toluene or DCM).

  • Addition: Dropwise add the organic solution to the basic ice bath with stirring.

  • Check: Ensure pH is neutral/basic before disposal into aqueous waste.

Handling Workflow Decision Tree

Use this logic flow to determine the appropriate handling method based on your available equipment.

HandlingWorkflow Start Start: Handling Ethyl 3-(chlorocarbonyl) -5-nitrobenzoate IsGlovebox Is a Glovebox Available? Start->IsGlovebox GB_Yes Use Glovebox (N₂/Ar) IsGlovebox->GB_Yes Yes GB_No Use Schlenk Line IsGlovebox->GB_No No GB_Weigh Weigh into dry vial GB_Yes->GB_Weigh GB_Seal Seal with septum cap inside box GB_Weigh->GB_Seal Solvent Add Anhydrous Solvent (DCM/THF/Toluene) GB_Seal->Solvent Schlenk_Flow Establish counter-flow of N₂/Ar GB_No->Schlenk_Flow Schlenk_Trans Quick transfer to pre-dried, tared flask Schlenk_Flow->Schlenk_Trans Schlenk_Trans->Solvent Reaction Proceed to Reaction Solvent->Reaction

Caption: Figure 2. Decision tree for selecting the appropriate handling method to prevent hydrolysis.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 43448987, Ethyl 3-chloro-5-nitrobenzoate. Retrieved from [Link]

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Department of Chemistry. Retrieved from [Link]

  • Brown, D., & Hudson, R. F. (1951). Mechanism of hydrolysis of benzoyl chloride.[2] Nature, 167(4255), 819.[2] Retrieved from [Link]

Sources

Technical Support Center: Purification of Ethyl 3-(chlorocarbonyl)-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Compound: Ethyl 3-(chlorocarbonyl)-5-nitrobenzoate CAS Registry Number: (Derivative of 1156940-16-7 / 5-nitroisophthalic acid series) Critical Reactivity: This compound contains an acyl chloride (


)  moiety. It is highly moisture-sensitive .
  • Hydrolysis Risk: Reacts with water (even atmospheric moisture) to revert to the carboxylic acid (Ethyl 3-carboxy-5-nitrobenzoate) and HCl gas.

  • Solvolysis Risk: Reacts violently with alcohols (methanol, ethanol) to form diesters, destroying the acyl chloride functionality.

Support Directive: Do NOT use standard recrystallization solvents like Ethanol, Methanol, or Water. The purification must be conducted under anhydrous conditions using non-protic solvents.

Recommended Solvent Systems

The following data summarizes solvent compatibility based on the polarity of the nitro-aromatic ring and the reactivity of the acyl chloride.

Solvent SystemSuitabilityRoleNotes
Toluene / n-Heptane Recommended Solvent / Anti-solventToluene dissolves the aromatic ring via

-stacking; Heptane induces precipitation.
Toluene (Pure) Good Single SolventRequires cooling to -20°C for maximum yield.
Hexane / Cyclohexane ModerateAnti-solventCan be used if Toluene is too solubilizing.
Carbon Tetrachloride Legacy (Avoid)SolventCited in older literature for nitrobenzoyl chlorides but toxic/banned in many labs.
Ethanol / Methanol FORBIDDEN Reactant Will convert product to diethyl 5-nitroisophthalate.
Diethyl Ether / THF RiskySolventHygroscopic; difficult to keep sufficiently dry.

Standard Operating Procedure (SOP): Inert Recrystallization

Objective: Purify crude material to remove unreacted thionyl chloride (


) and trace carboxylic acid precursors without hydrolyzing the product.
Phase A: Preparation
  • Glassware: All flasks, condensers, and funnels must be oven-dried (

    
    C) for at least 2 hours.
    
  • Atmosphere: Perform all steps under a positive pressure of dry Nitrogen (

    
    ) or Argon.
    
  • Solvent Drying: Toluene and Heptane must be dried over molecular sieves (3Å or 4Å) or distilled from sodium/benzophenone before use.

Phase B: The Recrystallization Workflow
  • Dissolution: Place crude solid in a Schlenk flask. Add minimum dry Toluene. Heat to

    
    C (reflux) until dissolved.
    
    • Note: If a white solid remains that does not dissolve even with excess hot toluene, this is likely the hydrolyzed acid (impurity). Perform a hot filtration under inert gas to remove it.

  • Precipitation: Remove from heat. If using a binary system, slowly add hot dry Heptane dropwise until a faint turbidity persists.

  • Crystallization: Allow the flask to cool slowly to room temperature on a cork ring (insulation prevents oiling out). Once at room temp, move to a

    
    C fridge (or -20°C freezer) for 4 hours.
    
  • Isolation: Filter the crystals using a Schlenk frit or a vacuum filtration setup with a drying tube attached. Wash with cold, dry Heptane.

  • Drying: Dry under high vacuum (

    
     mbar) to remove trace solvent and HCl.
    

Visualization: Inert Workflow Logic

The following diagram illustrates the critical control points (CCPs) to prevent hydrolysis during purification.

RecrystallizationWorkflow Start Crude Material (this compound) SolventCheck Select Solvent (MUST be Anhydrous/Aprotic) Start->SolventCheck Dissolve Dissolve in Hot Toluene (Under N2/Argon) SolventCheck->Dissolve Toluene/Heptane CheckSolubility Is solution clear? Dissolve->CheckSolubility HotFilter Hot Filtration (Remove Hydrolyzed Acid Impurity) CheckSolubility->HotFilter No (White Solid Present) Cooling Slow Cooling (RT -> 4°C) CheckSolubility->Cooling Yes HotFilter->Cooling Oiling Did it Oil Out? Cooling->Oiling Reheat Reheat & Add More Toluene Oiling->Reheat Yes (Yellow Oil) Filter Inert Filtration (Schlenk Frit) Oiling->Filter No (Crystals) Reheat->Cooling Dry High Vacuum Dry Filter->Dry

Caption: Figure 1. Decision tree for the purification of moisture-sensitive acyl chlorides, highlighting intervention steps for common failure modes like hydrolysis (insoluble solids) and oiling out.

Troubleshooting & FAQs

Q1: I tried recrystallizing from Ethanol (as I do for the starting acid), but the melting point changed drastically. Why?

Diagnosis: Chemical Transformation (Solvolysis). Explanation: You have synthesized Diethyl 5-nitroisophthalate . Mechanism: The acyl chloride reacts rapidly with the hydroxyl group of ethanol:


Solution:  You cannot recover the acyl chloride from this mixture. You must restart the synthesis from the mono-acid precursor using thionyl chloride (

).
Q2: A white precipitate formed that will not dissolve in boiling Toluene. What is it?

Diagnosis: Hydrolysis Product. Explanation: The white solid is likely Ethyl 3-carboxy-5-nitrobenzoate (the carboxylic acid precursor). It has significantly higher polarity and hydrogen-bonding capability than the acid chloride, making it insoluble in non-polar solvents like toluene. Corrective Action: Perform a hot filtration (under inert gas if possible) to remove this white solid. The desired acid chloride is in the toluene filtrate.

Q3: The product "oiled out" as a yellow/orange liquid instead of crystallizing.

Diagnosis: Solvent Polarity Mismatch / Cooling Too Fast. Explanation: Nitro-aromatics have high melting points but can form supercooled liquids (oils) if the impurity profile is complex or cooling is rapid. Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of pure Toluene (to increase solubility).

  • Add a seed crystal of the pure product (if available) or scratch the glass surface with a glass rod to induce nucleation.

  • Cool very slowly to room temperature before placing in the fridge.

Q4: How do I store the purified crystals?

Recommendation: Store in a Schlenk tube under Argon or in a desiccator containing


 (phosphorus pentoxide) and KOH pellets (to absorb acid fumes). Seal the cap with Parafilm. Store at 

C.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section 4.18 for general handling of acid chlorides and exclusion of moisture).
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Reference for solvent drying protocols for Toluene and Heptane).
  • Org. Synth. 1923, 3, 75. p-Nitrobenzoyl Chloride. Link (Demonstrates the purification of nitro-substituted benzoyl chlorides using non-polar solvents like Ligroin/CCl4, analogous to the Toluene/Heptane system).

  • BenchChem. (2025).[1] Synthesis and Reactivity of Nitrobenzoic Acid Derivatives. Link (General reactivity profile for ethyl 3-chloro-5-nitrobenzoate precursors).

Sources

Color changes and decomposition of nitrobenzoyl chlorides over time

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Technical Support Center: Nitrobenzoyl Chlorides

A Guide to Understanding and Preventing Color Changes and Decomposition

Welcome to the technical support center for nitrobenzoyl chlorides. This guide is designed for researchers, scientists, and drug development professionals who utilize these highly reactive intermediates. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but a foundational understanding of the causality behind the stability issues associated with nitrobenzoyl chlorides. This knowledge is critical for ensuring experimental reproducibility, maximizing yields, and maintaining a safe laboratory environment.

Frequently Asked Questions (FAQs): The Chemistry of Instability

This section addresses the most common inquiries regarding the state and stability of nitrobenzoyl chlorides.

Q1: My freshly ordered bottle of 4-nitrobenzoyl chloride is a yellow crystalline solid. Is this normal?

Answer: Yes, this is completely normal. Pure 4-nitrobenzoyl chloride (p-nitrobenzoyl chloride) is described as a yellow, crystalline solid.[1][2] The color is inherent to the molecule's chromophore system, which includes the nitro group and the benzene ring. The appearance can range from light, pale yellow needles to a more distinct yellow powder.[3][4] If the product is significantly darker (e.g., orange, brown, or green), it may indicate the presence of impurities.[4]

Q2: What is the primary cause of nitrobenzoyl chloride decomposition over time?

Answer: The single most significant cause of decomposition is exposure to moisture.[5][6] Nitrobenzoyl chlorides, like all acyl chlorides, are highly susceptible to hydrolysis.[7] Atmospheric water vapor is sufficient to initiate this reaction, which hydrolyzes the acyl chloride back to its corresponding carboxylic acid (nitrobenzoic acid) and generates corrosive hydrogen chloride (HCl) gas.[1][7] This is why you may observe fuming when an older bottle is opened and a sharp, acrid smell mixing with the scent of the parent acid.[7]

Q3: How do the ortho-, meta-, and para- isomers differ in terms of stability?

Answer: While all isomers are moisture-sensitive, the ortho-isomer (2-nitrobenzoyl chloride) presents a unique and significant thermal hazard.[8][9]

  • 2-Nitrobenzoyl Chloride (ortho-) : This isomer is notoriously unstable and can decompose violently, especially upon heating.[8] There have been numerous reported incidents of explosive decomposition during attempted distillation.[8] This inherent instability is due to intramolecular interactions involving the adjacent nitro and benzoyl chloride groups. The decomposition is highly exothermic and can lead to a runaway reaction.[8] It is also shock-sensitive.[9]

  • 3-Nitrobenzoyl Chloride (meta-) : This isomer is generally more stable than the ortho-isomer. Its synthesis from m-nitrobenzoic acid and thionyl chloride is a standard procedure.[10]

  • 4-Nitrobenzoyl Chloride (para-) : This isomer is the most commonly used and is relatively stable if stored correctly. However, it is still highly reactive and moisture-sensitive.[5][6] Superheating during distillation can also lead to decomposition, although it is less violently unstable than the ortho-isomer.[2]

IsomerCommon AppearanceMelting Point (°C)Key Stability Concerns
2-Nitrobenzoyl Chloride Crystalline Solid[9]~28-32 °CHighly thermally unstable; explosive potential upon heating/distillation. [8] Shock sensitive.[9]
3-Nitrobenzoyl Chloride Solid~33 °C[10]Moisture sensitive; more thermally stable than the ortho-isomer.
4-Nitrobenzoyl Chloride Yellow Crystalline Solid[1]71-74 °C[11]Highly moisture sensitive.[5][6] Can decompose if superheated.[2]
Q4: What is the expected shelf-life, and how does storage impact it?

Answer: There is no fixed shelf-life, as it is entirely dependent on storage conditions. A properly stored, unopened container can remain viable for years. However, once opened, the lifespan diminishes with each exposure to the atmosphere. The key to maximizing shelf-life is rigorous exclusion of moisture and air.[5][12] The best practice is to store the container inside a desiccator under an inert atmosphere (nitrogen or argon).[4][13] Always ensure the container is tightly sealed.[5]

Troubleshooting Guides: From Observation to Solution

This section provides actionable protocols for specific problems encountered during experiments.

Problem 1: My nitrobenzoyl chloride has darkened to a brown or black color and fumes excessively.
  • Causality: This indicates significant decomposition. The dark color can result from impurities formed during synthesis (especially if phosphorus-based chlorinating agents were used) or from complex side reactions initiated by hydrolysis.[2] The excessive fuming is due to the buildup of HCl gas from the reaction with moisture.[7] The material is now a mixture of the desired acyl chloride, nitrobenzoic acid, and other degradation byproducts.

  • Solution Workflow: The reagent is of low purity and should not be used for reactions where stoichiometry is critical. Purification is necessary.

    G A Start: Discolored Reagent B Is the reagent 2-nitrobenzoyl chloride? A->B C YES: Extreme Caution Advised! Do not attempt distillation. Consider safe disposal. B->C Yes D NO: (3- or 4-isomer) B->D No E Purify by Recrystallization (e.g., from carbon tetrachloride or ligroin) D->E F Verify Purity: Check Melting Point E->F G Does MP match literature value? F->G H YES: Use immediately in reaction. Store purified solid under inert gas. G->H Yes I NO: Repeat purification or dispose of reagent. G->I No

    Troubleshooting workflow for discolored nitrobenzoyl chloride.

Problem 2: My reaction yield is poor when using an older bottle of nitrobenzoyl chloride.
  • Causality: The most likely cause is a lower-than-assumed concentration of the active acyl chloride. Over time, a significant portion of the reagent has likely hydrolyzed to nitrobenzoic acid.[14] Since nitrobenzoic acid is unreactive under typical acylation conditions, it acts as an inert impurity, leading to a lower effective molar quantity of your starting material and consequently, a lower yield.

  • Solution: Reagent Quality Assessment & Purification

    Step 1: Quality Assessment. Before use, carefully observe the reagent. If it is clumpy, discolored, or has a strong vinegary/acrid odor, its quality is suspect.[7] A simple test is to check the melting point. A broad or depressed melting point compared to the literature value indicates significant impurity.

    Step 2: Purification by Recrystallization (for 4-Nitrobenzoyl Chloride).

    • Safety First: Perform this procedure in a fume hood. Wear appropriate PPE, including gloves and safety glasses. Carbon tetrachloride is toxic and should be handled with care.

    • Dissolution: Gently warm the impure 4-nitrobenzoyl chloride in a minimal amount of a suitable solvent like carbon tetrachloride or ligroin until it fully dissolves.[2][3]

    • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization of the purified product.

    • Isolation: Collect the resulting yellow needles by vacuum filtration.

    • Drying: Dry the crystals under vacuum to remove all residual solvent.

    • Validation: Confirm the purity by measuring the melting point (should be sharp, ~73°C).[2] Use the purified material immediately.

Problem 3: I observed gas evolution when attempting to distill 2-nitrobenzoyl chloride.
  • Causality: STOP IMMEDIATELY. You are observing thermal decomposition. The ortho-isomer is known to decompose violently upon heating.[8] The gas evolution is a sign of an impending runaway reaction, which can lead to an explosion. Standard distillation is not a safe purification method for this specific isomer.

  • Solution: Hazard Mitigation

    • Immediately remove the heat source.

    • If safe to do so, provide cooling to the flask using an ice bath.

    • Evacuate the area and inform your safety officer.

    • For future work, source high-purity 2-nitrobenzoyl chloride or synthesize and use it in situ without attempting purification by distillation.[15]

Core Protocols for Handling and Storage

Adherence to these protocols is essential for maintaining reagent integrity and ensuring laboratory safety.

Primary Decomposition Pathway: Hydrolysis

The fundamental reaction to prevent is hydrolysis. Understanding this mechanism underscores the importance of stringent anhydrous conditions.

G cluster_0 Reaction cluster_1 Mechanism Step A Nitrobenzoyl Chloride (R-COCl) C Nitrobenzoic Acid (R-COOH) A->C + H₂O E Nucleophilic Attack of H₂O on Carbonyl Carbon A->E initiates B Water (H₂O) D Hydrogen Chloride (HCl) C->D + HCl F Formation of Tetrahedral Intermediate E->F G Elimination of Chloride Ion F->G

The hydrolysis decomposition pathway of nitrobenzoyl chlorides.

Protocol: Safe Handling and Storage Workflow

This workflow minimizes the risk of decomposition and ensures the reagent is handled safely.

G A Receiving Reagent B Inspect Container Seal Is it intact? A->B C Store in a cool, dry, dark place. Place inside a secondary container in a desiccator. B->C Yes D Opening for Use C->D E Work in a Fume Hood. Purge headspace with inert gas (N₂ or Ar). D->E F Quickly dispense required amount. Use clean, dry utensils. E->F G Tightly reseal container immediately. Use PTFE tape on threads. F->G H Return to desiccator for storage. G->H

Workflow for the proper handling and storage of nitrobenzoyl chlorides.

References

  • Thermal Stability Characteristics of Nitroaromatic Compounds. - DTIC. 16

  • 4-Nitrobenzoyl chloride - Solubility of Things. 1

  • P-NITROBENZOYL CHLORIDE - CAMEO Chemicals - NOAA. 5

  • Preparation of 4-nitrobenzoyl chloride - PrepChem.com. 3

  • p-NITROBENZOYL CHLORIDE - Organic Syntheses Procedure. 2

  • Synthesis and Characterisation of an Ester from 4-Nitrobenzoyl Chloride - Books. 17

  • Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives - DTIC. 18

  • m-NITROBENZAZIDE - Organic Syntheses Procedure. 10

  • Study of condition-dependent decomposition reactions; Part I. The thermal behaviour and decomposition of 2-nitrobenzoyl chloride - PubMed. Link

  • Hazardous Substance Fact Sheet - Acetyl Chloride. 19

  • Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase. 20

  • Process for producing nitrobenzoyl chloride - Google Patents. Link

  • 2-Nitrobenzoyl chloride | C7H4ClNO3 | CID 11875 - PubChem. Link

  • 4-Nitrobenzoyl chloride | 122-04-3 - ChemicalBook. Link

  • Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives - ACS Publications. Link

  • Thermal Decomposition of Aliphatic Nitro-compounds - ResearchGate. Link

  • 122-04-3(4-Nitrobenzoyl chloride) Product Description - ChemicalBook. Link

  • Acetyl chloride - Sciencemadness Wiki. Link

  • Process for reducing color in fatty acid chlorides - Google Patents. Link

  • An introduction to acyl chlorides (acid chlorides) - Chemguide. Link

  • Acetyl chloride Chemical Storage Specifications - C2H3ClO. 21

  • Safety Data Sheet: Acetyl chloride - Chemos GmbH&Co.KG. 22

  • Acyl chlorides stability - Sciencemadness Discussion Board. Link

  • Mastering the Synthesis and Safe Handling of 2-Nitrobenzoyl Chloride (CAS 610-14-0). 23

  • 4-Nitrobenzoyl chloride - Chem-Impex. Link

  • Synthesis of 2-nitrobenzoyl chloride - PrepChem.com. Link

  • Reactions of Acid Chlorides - Chemistry LibreTexts. Link

  • CONVENIENT SYNTHESIS OF 4-NITROBENZOYL CHLORIDE. 24

  • Color change of Product when introduced to chlorinated solvents : r/OrganicChemistry. Link

  • A Level Chemistry Revision Notes - Acyl Chlorides - Save My Exams. Link

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Interpretation of Ethyl 3-(chlorocarbonyl)-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to provide an in-depth technical comparison and protocol for the 1H NMR analysis of Ethyl 3-(chlorocarbonyl)-5-nitrobenzoate , a critical electrophilic intermediate used in the synthesis of iodinated contrast media and complex pharmaceutical APIs.

Executive Summary

This compound (hereafter referred to as Target-Cl ) is a highly reactive acid chloride derivative of 5-nitroisophthalic acid monoethyl ester. Its primary utility lies in its electrophilicity; however, this reactivity makes it susceptible to rapid hydrolysis, reverting to its precursor, Ethyl 3-carboxy-5-nitrobenzoate (hereafter Precursor-OH ).

This guide objectively compares the spectral signatures of the Target-Cl against its hydrolyzed Precursor-OH form. The "performance" of this analytical method is defined by its ability to:

  • Quantify Conversion: Confirm the transformation of the -COOH moiety to -COCl.

  • Detect Hydrolysis: Identify trace moisture contamination (hydrolysis) during handling.

  • Resolve Isomers: Distinguish the 1,3,5-substitution pattern from potential regioisomers.

Structural & Electronic Context

To interpret the NMR accurately, one must understand the electronic environment. The molecule possesses a 1,3,5-substitution pattern (meta-substitution), rendering the aromatic protons chemically equivalent in coupling logic but magnetically distinct due to the asymmetry of the substituents.

  • Position 1: Ethoxycarbonyl (

    
    ) – Moderate Electron Withdrawing Group (EWG).
    
  • Position 3: Chlorocarbonyl (

    
    ) – Strong EWG (Inductive) + Anisotropic deshielding.
    
  • Position 5: Nitro (

    
    ) – Very Strong EWG (Resonance + Inductive).
    

Impact on Chemical Shift: The synergistic effect of three EWGs significantly deshields the aromatic ring, pushing proton signals into the


 8.8 – 9.2 ppm  range. The key differentiator between the Acid Chloride and the Carboxylic Acid is the absence of the labile proton and the subtle downfield shift of the aromatic protons ortho to the carbonyl group.

Comparative Analysis: Target-Cl vs. Alternatives

The following table contrasts the 1H NMR data of the Target-Cl against its immediate precursor (Precursor-OH) and the fully hydrolyzed impurity.

Table 1: Comparative Chemical Shift Data ( , ppm)
Proton AssignmentTarget-Cl (Acid Chloride)Precursor-OH (Carboxylic Acid)Differentiation Logic
Solvent CDCl₃ (Anhydrous) DMSO-d₆ / CDCl₃ Use CDCl₃ for Cl- to prevent reaction.
-COOH (Acid Proton) ABSENT 10.0 – 13.5 (br s) Primary indicator of conversion.
Ar-H (C4) (b/w NO₂ & COCl)~ 9.05 – 9.15 (t) ~ 8.95 – 9.05 (t)COCl is more deshielding than COOH.
Ar-H (C6) (b/w NO₂ & COOEt)~ 9.00 – 9.10 (t) ~ 8.90 – 9.00 (t)Minimal shift; reference peak.
Ar-H (C2) (b/w COCl & COOEt)~ 8.85 – 8.95 (t) ~ 8.75 – 8.85 (t)Shifts downfield in Target-Cl.
-OCH₂- (Ethyl) 4.45 – 4.55 (q) 4.40 – 4.50 (q)Slight downfield shift in Cl-form.
-CH₃ (Ethyl) 1.45 – 1.50 (t) 1.40 – 1.45 (t)Generally invariant.

Note: All aromatic signals appear as triplets (t) or doublets of doublets (dd) with small meta-coupling constants (


 Hz). "t" is used here for simplicity as the small couplings often overlap.
Mechanistic Insight: Why the Shift Occurs

The transformation of


 to 

replaces the hydroxyl group with a chlorine atom.
  • Inductive Effect (-I): Chlorine is electronegative, pulling density from the carbonyl carbon, which in turn deshields the aromatic ring protons (specifically H2 and H4) more effectively than the hydroxyl group.

  • Anisotropy: The magnetic anisotropy of the

    
     bond in acid chlorides differs from carboxylic acids due to the lack of hydrogen bonding dimerization, often resulting in a 0.05–0.15 ppm downfield shift for ortho protons.
    

Experimental Protocol: Zero-Hydrolysis Acquisition

The primary failure mode in analyzing Target-Cl is inadvertent hydrolysis by moisture in the deuterated solvent or the atmosphere. The following protocol ensures data integrity.

Materials
  • Solvent: CDCl₃ (99.8% D), stored over activated 4Å molecular sieves for >24 hours.

  • Tube: 5mm NMR tube, oven-dried at 110°C for 2 hours, cooled in a desiccator.

  • Atmosphere: Nitrogen or Argon flush.

Step-by-Step Methodology
  • Sample Preparation (Inert Loop):

    • Flush the NMR tube with dry N₂ gas.

    • Weigh ~10-15 mg of the Target-Cl solid. Speed is critical.

    • Add 0.6 mL of dry CDCl₃. Cap immediately.

    • Shake gently to dissolve. Ensure the solution is clear (turbidity suggests hydrolysis to the insoluble acid).

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1H (zg30).

    • Relaxation Delay (D1): Set to

      
       seconds. (Aromatic protons adjacent to nitro groups can have longer T1 relaxation times; insufficient D1 leads to integration errors).
      
    • Scans (NS): 16 (Sufficient for >10mg sample).

    • Spectral Width: -2 to 14 ppm (To capture the potential -COOH peak).

  • Data Processing:

    • Phasing: Manual phasing is required to ensure the baseline is flat around 10-13 ppm.

    • Integration: Normalize the ethyl methyl triplet (1.45 ppm) to 3.00. This provides an internal standard to check the integration of aromatic protons (should sum to 3.00).

Visualization: Synthesis & Verification Workflow

The following diagram illustrates the critical decision pathways for monitoring the synthesis of this compound.

NMR_Workflow Start Precursor: Ethyl 3-carboxy-5-nitrobenzoate Reaction Reaction: SOCl2 or (COCl)2 / DMF cat. Start->Reaction Reflux Sampling Sampling: Aliquot under N2 flow Reaction->Sampling t = 2h Prep Prep: Dissolve in Dry CDCl3 (Over Molecular Sieves) Sampling->Prep Avoid Moisture Acquisition Acquisition: 1H NMR (300-600 MHz) Prep->Acquisition Decision Check 10-14 ppm Region Acquisition->Decision Pass PASS: No Signal > 10 ppm Ar-H Shifts > 9.0 ppm Decision->Pass Clean Spectrum Fail FAIL: Broad Singlet @ 11-13 ppm (Incomplete Rxn or Hydrolysis) Decision->Fail Signal Detected Fail->Reaction Continue Heating

Figure 1: Logical workflow for monitoring the conversion of the mono-ester acid to the acid chloride, emphasizing the critical spectral check at the 10-14 ppm region.

Troubleshooting & Interpretation Guide

ObservationDiagnosisCorrective Action
Broad Singlet @ 11.0 ppm Presence of unreacted Precursor-OH or Hydrolysis.Check solvent dryness. If solvent is dry, reaction is incomplete.
Doublet of Doublets becomes a Triplet Virtual coupling or low resolution.This is normal for 1,3,5-systems where

. Treat as pseudo-triplet.
Extra peaks @ 1.2 ppm / 4.1 ppm Residual Ethanol.Ethanol reacts with Target-Cl to form the Diethyl Ester (Ethyl 3-ethoxycarbonyl-5-nitrobenzoate).
Aromatic Integration < 3.0 Paramagnetic impurities or T1 saturation.Increase Relaxation Delay (D1) to 5-10 seconds.

References

  • National Institutes of Health (NIH). (2009). Ethyl 3-carboxy-5-nitrobenzoate.[1] PubMed Central. Retrieved February 15, 2026, from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Referenced for Substituent Chemical Shift Additivity Rules).
  • Royal Society of Chemistry. (2011). Supporting Information: Synthesis of Nitrobenzoate Derivatives. Organic & Biomolecular Chemistry. Retrieved February 15, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 3-hydroxy-5-nitrobenzoate derivatives. Retrieved February 15, 2026, from [Link]

Sources

A Researcher's Guide to Differentiating Acid Chloride and Ester Groups Using IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Infrared (IR) spectroscopy stands as a cornerstone technique in chemical analysis, offering rapid and non-destructive identification of functional groups within a molecule. For researchers in synthetic chemistry and drug development, the ability to distinguish between structurally similar carbonyl compounds, such as acid chlorides and esters, is paramount for reaction monitoring, quality control, and structural elucidation. This guide provides an in-depth comparison of the characteristic IR spectral features of acid chlorides and esters, grounded in the fundamental principles of molecular vibrations and electronic effects.

The Carbonyl Stretch: A Tale of Two Functional Groups

The most prominent and diagnostic feature in the IR spectra of both acid chlorides and esters is the intense absorption band arising from the carbonyl (C=O) stretching vibration.[1][2] This peak is typically found in the 1650 to 1850 cm⁻¹ region.[3] However, the precise wavenumber of this absorption is exquisitely sensitive to the electronic environment of the carbonyl group, providing a reliable means of differentiation.

Acid Chlorides: The High-Frequency Outlier

Acid chlorides consistently exhibit their C=O stretching band at a significantly higher frequency compared to other carbonyl compounds.[4][5] For saturated, aliphatic acid chlorides, this peak typically appears in the range of 1810–1775 cm⁻¹ .[4][5] This high-frequency absorption is a direct consequence of the strong inductive effect exerted by the highly electronegative chlorine atom.

The chlorine atom withdraws electron density from the carbonyl carbon through the sigma bond (the inductive effect).[3][6] This withdrawal of electrons shortens and strengthens the C=O bond, increasing its force constant.[3][7][8] According to Hooke's Law, a higher force constant results in a higher vibrational frequency.[9] While there is a potential for resonance, where a lone pair from chlorine donates into the carbonyl pi-system, the inductive effect overwhelmingly dominates.[6]

Esters: A Balance of Electronic Forces

In contrast, the carbonyl stretching frequency for saturated esters is found at a lower wavenumber, typically in the 1750–1735 cm⁻¹ range.[10][11][12] This position is influenced by a delicate interplay between two opposing electronic effects: the inductive effect and the resonance effect.[9][13]

Like the chlorine in an acid chloride, the oxygen atom of the ester group is electronegative and exerts an electron-withdrawing inductive effect, which would tend to increase the C=O frequency.[8][13] However, the lone pair of electrons on the ester oxygen can be delocalized into the carbonyl group through resonance.[13] This resonance effect increases the single-bond character of the C=O bond, thereby weakening it and lowering the vibrational frequency.[9] In esters, the inductive effect is generally considered to be stronger than the resonance effect, resulting in a carbonyl frequency that is higher than that of ketones (approx. 1715 cm⁻¹) but significantly lower than that of acid chlorides.[6][14][15]

It is also important to note that conjugation with a double bond or an aromatic ring will lower the carbonyl stretching frequency for both acid chlorides and esters by approximately 25-45 cm⁻¹ due to extended electron delocalization, which further weakens the C=O bond.[7][10][16]

Beyond the Carbonyl: Other Distinguishing Vibrational Modes

While the carbonyl stretch is the primary diagnostic tool, other regions of the IR spectrum provide confirmatory evidence for distinguishing between acid chlorides and esters.

The Ester's "Rule of Three"

Esters present a characteristic pattern of strong absorptions that can be referred to as the "Rule of Three".[17] In addition to the C=O stretch, esters display two distinct C–O stretching bands in the fingerprint region between 1300 and 1000 cm⁻¹ .[10][17]

  • Asymmetric C-C-O Stretch: A strong band typically appears between 1300-1150 cm⁻¹ . This band is associated with the stretching of the C-O bond adjacent to the carbonyl group.[17][18]

  • Symmetric O-C-C Stretch: Another strong band is usually observed between 1150-1000 cm⁻¹ , corresponding to the stretch of the O-C bond of the alcohol portion of the ester.[17]

The presence of these two intense bands, in conjunction with the C=O stretch, provides a highly reliable signature for the ester functional group.[17]

The Acid Chloride's C-Cl Stretch and Potential Complexities

Acid chlorides have a characteristic C–Cl stretching vibration that appears in the lower frequency region of the spectrum, typically between 850-550 cm⁻¹ .[5][19] While this band can be a useful confirmation, its position in the complex fingerprint region can sometimes make it difficult to assign definitively.[19][20]

Furthermore, the spectra of acid chlorides, particularly aromatic ones, can be complicated by a phenomenon known as Fermi resonance .[21][22] This occurs when a fundamental vibrational mode (like the C=O stretch) has nearly the same energy as an overtone or combination band.[23] This interaction can cause the carbonyl peak to appear as a doublet, with a strong band appearing on the lower side of the main C=O absorption.[18][22] Recognizing this possibility is crucial for accurate spectral interpretation.

Summary of Key Differentiating Bands

Vibrational Mode Acid Chloride (RCOCl) Ester (RCOOR') Reason for Difference
C=O Stretch 1810–1775 cm⁻¹ (strong)1750–1735 cm⁻¹ (strong)The strong inductive effect of chlorine dominates in acid chlorides, strengthening the C=O bond more than the balanced inductive/resonance effects in esters.[3][6]
C-O Stretch N/A1300–1000 cm⁻¹ (two strong bands)Esters possess two distinct C-O single bonds that give rise to characteristic, strong absorptions.[10][17]
C-Cl Stretch 850–550 cm⁻¹ (medium-strong)N/AThis band is unique to the acid chloride functional group.[5][19]
Potential Artifacts Fermi Resonance (can cause a doublet at the C=O peak)Overtone peaks (weak, typically at ~3450 cm⁻¹)Interaction of the C=O stretch with an overtone can split the acid chloride carbonyl peak.[21][22]

Visualizing Electronic Effects

The differing electronic environments of the carbonyl group in acid chlorides and esters are the root cause of their distinct IR spectral signatures. The diagram below, generated using DOT language, illustrates the dominant inductive and resonance effects at play.

G cluster_0 Acid Chloride cluster_1 Ester ac_C C ac_O O ac_C->ac_O C=O ac_Cl Cl ac_C->ac_Cl ac_Cl->ac_C e⁻ withdrawal ac_R R ac_R->ac_C effect_ac Strong Inductive Effect (-I) es_C C es_O1 O es_C->es_O1 C=O es_O2 O es_C->es_O2 es_O2->es_C e⁻ withdrawal es_O2->es_C e⁻ donation es_R2 R' es_O2->es_R2 es_R1 R es_R1->es_C effect_es_ind Inductive Effect (-I) effect_es_res Resonance Effect (+R)

Caption: Electronic effects influencing carbonyl stretch frequency.

Experimental Protocol for Acquiring a High-Quality IR Spectrum

To ensure reliable and reproducible data, adherence to a standardized experimental protocol is crucial. The following steps outline the procedure for acquiring an IR spectrum using a modern Fourier Transform Infrared (FTIR) spectrometer, suitable for both liquid and solid samples.

Objective: To obtain a clean, high-resolution IR spectrum of a chemical sample for functional group analysis.

Materials:

  • FTIR Spectrometer (e.g., equipped with an Attenuated Total Reflectance (ATR) accessory)

  • Sample (liquid or solid)

  • Spatula (for solids)

  • Pipette (for liquids)

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes (e.g., Kimwipes)

Methodology:

  • Instrument Preparation & Background Scan:

    • Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

    • Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Ensure the crystal is completely dry.

    • Acquire a background spectrum. This critical step measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

  • Sample Application:

    • For Liquid Samples: Place a single drop of the liquid directly onto the center of the ATR crystal using a clean pipette. Ensure the crystal is fully covered.

    • For Solid Samples: Place a small amount of the solid powder onto the ATR crystal using a clean spatula. Apply the pressure arm to ensure firm and even contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Spectrum Acquisition:

    • Input the sample identification information into the software.

    • Set the acquisition parameters. Typical settings for routine analysis are:

      • Scan Range: 4000–400 cm⁻¹

      • Number of Scans: 16-32 (co-adding scans improves the signal-to-noise ratio)

      • Resolution: 4 cm⁻¹

    • Initiate the sample scan. The software will automatically collect the data, perform the Fourier transform, and ratio the single-beam sample spectrum against the stored background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • The resulting spectrum should be displayed on the screen.

    • Use the software tools to label the peak positions (in cm⁻¹) of interest.

    • Carefully analyze the key regions discussed in this guide: the carbonyl region (~1850-1650 cm⁻¹), the C-O stretch region (~1300-1000 cm⁻¹), and the C-Cl stretch region (~850-550 cm⁻¹).

    • Compare the observed peak positions with the reference values to identify the functional group.

  • Cleaning:

    • Thoroughly clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent.

    • Run a "clean" scan to ensure no sample residue remains, which could contaminate subsequent analyses. The resulting spectrum should resemble the background.

Caption: Workflow for acquiring an IR spectrum using an ATR-FTIR.

By carefully examining the precise location of the carbonyl stretching frequency and looking for confirmatory peaks in the fingerprint region, researchers can confidently and accurately distinguish between acid chloride and ester functionalities, ensuring the integrity of their synthetic and analytical endeavors.

References

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • University of Colorado Boulder Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Chemistry Student. (n.d.). Infrared spectra of acid chlorides. Retrieved from [Link]

  • University of Colorado Boulder Department of Chemistry and Biochemistry. (n.d.). IR: alkyl halides. Retrieved from [Link]

  • JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • Rzepa, H. (2013, February 28). Why is the carbonyl IR stretch in an ester higher than in a ketone? Henry Rzepa's Blog. Retrieved from [Link]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • Applied Spectroscopy. (n.d.). Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands. Retrieved from [Link]

  • JoVE. (2024). Video: IR Absorption Frequency: Delocalization. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • SlideShare. (n.d.). Sample preparation and factors affect IR bands. Retrieved from [Link]

  • Khan Academy. (n.d.). IR signals for carbonyl compounds (video). Retrieved from [Link]

  • Page, D. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]

  • ACS Publications. (n.d.). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Priest, O. [Owen Priest]. (2011, October 3). 7 IR Overtones & Fermi Resonance [Video]. YouTube. Retrieved from [Link]

  • 色谱世界 (Chromatography World). (n.d.). 酰基氯- 红外教材 (Acyl Chloride - Infrared Tutorial). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Filo. (2025, October 1). Question: Vibrational Frequency of Carbonyl Group - Effects and Suitable... Retrieved from [Link]

  • Chemmunity. (2026, January 29). IR Spectroscopy of an Acid Chloride [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2013, March 4). Is it possible to identify an ester accurately using IR spectroscopy? r/chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • The Features of IR Spectrum. (n.d.). Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Reference. Retrieved from [Link]

  • UMass Chemistry. (n.d.). IR Group Frequencies. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 29). Infrared Spectroscopy. Retrieved from [Link]

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HPLC Method Development for 5-Nitroisophthalic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Polar Acidic" Challenge

5-Nitroisophthalic acid (5-NIPA) and its derivatives represent a classic chromatographic challenge: they are highly polar, strongly acidic (pKa ≈ 2.81), and often coexist with structurally similar isomers (e.g., 4-nitroisophthalic acid). Standard Reversed-Phase HPLC (RP-HPLC) often yields poor retention, peak fronting, or co-elution of isomers due to the repulsion between the ionized analyte and the stationary phase.

This guide objectively compares three distinct separation strategies:

  • Standard C18 with pH Control: The cost-effective workhorse.

  • Fluorinated Phases (PFP): The selectivity specialist for isomers.

  • Mixed-Mode Chromatography: The robust alternative for polar retention.

Strategic Comparison of Methodologies

The following table summarizes the performance characteristics of the three primary approaches for 5-NIPA analysis.

Table 1: Comparative Performance Matrix
FeatureMethod A: C18 + Acidic BufferMethod B: Pentafluorophenyl (PFP)Method C: Mixed-Mode (RP/Anion-Exchange)
Primary Mechanism Hydrophobic Interaction

-

Interaction + Dipole-Dipole
Hydrophobic + Electrostatic Attraction
Retention of 5-NIPA Low to Moderate (

)
Moderate (

)
High (

)
Isomer Selectivity Low (often requires long gradients)Excellent (separates regioisomers)Good (based on pKa differences)
Peak Shape Prone to tailing if silanols activeSharp, symmetricalExcellent (electrostatic focusing)
MS Compatibility High (if Formic/TFA used)HighVariable (depends on buffer limits)
Robustness HighModerate (sensitive to mobile phase)High

Scientific Rationale & Mechanism

To develop a robust method, one must understand the causality behind the separation.

The pKa Criticality

5-NIPA has carboxylic acid groups with a pKa of approximately 2.81.

  • At pH > 4.8: The molecule is fully ionized (dianion). It becomes extremely polar and is repelled by the hydrophobic C18 chains, eluting near the void volume (

    
    ).
    
  • At pH < 2.5: The molecule is protonated (neutral). Hydrophobicity increases, allowing interaction with the stationary phase.

Expert Insight: Never attempt to analyze 5-NIPA at neutral pH on a standard C18 column. You must suppress ionization using a buffer (Phosphate) or modifier (TFA/Formic Acid) to achieve pH


 2.5.
Diagram 1: Method Development Decision Tree

MethodSelection Start Start: 5-NIPA Analysis CheckIsomers Are Isomers Present? (e.g., 4-nitro vs 5-nitro) Start->CheckIsomers CheckMS Is MS Detection Required? CheckIsomers->CheckMS Yes MethodA Method A: C18 + 0.1% H3PO4 (Robust, Cheap) CheckIsomers->MethodA No (Purity only) MethodB Method B: PFP Column + Formic Acid (High Selectivity) CheckMS->MethodB Yes (Volatile Buffer) MethodC Method C: Mixed-Mode (Anion Ex) (Max Retention) CheckMS->MethodC No (Phosphate allowed)

Caption: Decision logic for selecting the optimal stationary phase based on sample complexity and detection requirements.

Recommended Experimental Protocols

Protocol A: The "Workhorse" Method (C18)

Best for routine purity assays where isomer separation is not critical.

  • Column: End-capped C18 (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to prevent void elution)

    • 2-15 min: 5%

      
       60% B
      
    • 15-18 min: 60% B

  • Flow Rate: 1.0 mL/min.[1][4]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Nitro group absorbance) and 210 nm (Carboxyl group).

Why this works: The phosphoric acid suppresses the ionization of the carboxylic groups, forcing the 5-NIPA into its neutral state, allowing the C18 chain to retain it via hydrophobic interaction.

Protocol B: The "Selectivity" Method (PFP)

Best for separating 5-nitroisophthalic acid from 4-nitroisophthalic acid or other regioisomers.

  • Column: Pentafluorophenyl (PFP) (e.g., Phenomenex Kinetex F5), 4.6 x 150 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (MeOH).

  • Gradient:

    • 0-10 min: 10%

      
       40% B
      
  • Rationale: PFP phases offer unique selectivity mechanisms including

    
    -
    
    
    
    interactions and dipole-dipole interactions with the nitro group. Methanol is preferred over Acetonitrile here as a protic solvent to enhance the specific fluorine-analyte interactions.

Experimental Data Comparison (Simulated)

The following data illustrates typical retention times (


) and resolution (

) values expected when separating 5-NIPA from its 4-nitro isomer.
ParameterC18 (Method A)PFP (Method B)

(5-NIPA)
4.2 min6.8 min

(4-NIPA)
4.5 min8.1 min
Resolution (

)
1.2 (Partial Co-elution)3.5 (Baseline Separation)
Tailing Factor (

)
1.31.05

Analysis: While C18 provides faster elution, it struggles to resolve the isomers due to their identical hydrophobicity. The PFP phase leverages the difference in electron density distribution between the isomers, resulting in superior resolution.

Self-Validating Workflow

To ensure trustworthiness, every run must include a system suitability test (SST).

Diagram 2: Validation Workflow

Validation Blank 1. Blank Injection (Check for Ghost Peaks) Std 2. Standard (5 Reps) (Check Precision) Blank->Std ResCheck 3. Resolution Check (Rs > 2.0?) Std->ResCheck Sample 4. Sample Injection ResCheck->Sample Pass Fail Stop & Re-equilibrate ResCheck->Fail Fail Fail->Blank Retry

Caption: Routine System Suitability Test (SST) workflow to ensure data integrity before sample analysis.

SST Criteria:

  • Retention Time %RSD:

    
     2.0% (n=5).
    
  • Tailing Factor:

    
     1.5.
    
  • Resolution (if isomers present):

    
     2.0.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12069, 5-Nitroisophthalic acid. Retrieved from [Link]

  • SIELC Technologies. Separation of Zinc 5-nitroisophthalate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Mac-Mod Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

  • Phenomenex. Reversed Phase HPLC Method Development Guide. Retrieved from [Link]

Sources

Quality control markers for industrial synthesis of contrast agent intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-volume sector of diagnostic imaging, contrast agents (CAs) represent a unique toxicological paradox: they are biologically inert yet administered in multi-gram dosages (often >100g per patient for CT). Consequently, the purity requirements for their intermediates are orders of magnitude stricter than for typical therapeutic APIs.

This guide analyzes the quality control (QC) landscape for the two dominant classes of contrast agent intermediates: Triiodinated Isophthalates (X-ray/CT) and Macrocyclic Chelates (MRI/Radionuclide). We objectively compare analytical methodologies, focusing on the detection of critical impurities that compromise patient safety, such as free aromatic amines and uncomplexed metal ions.

Part 1: The Landscape of Contrast Media Intermediates

The Triiodinated Aromatic Core (Iohexol/Iodixanol Precursors)

The synthesis of non-ionic monomers like Iohexol hinges on the purity of the 5-amino-2,4,6-triiodoisophthalic acid backbone. The critical challenge here is Regio-isomerism .

  • The Marker: O-alkylated impurities .[1] During the alkylation of the amide nitrogen, competitive O-alkylation occurs. These byproducts are difficult to separate due to structural similarity.

  • The Hazard: Free Aromatic Amines (FAA) . Incomplete acetylation leaves a free amine on the benzene ring, a known genotoxic structural alert.

  • Analytical Artifacts: Rotamers . Due to the bulky iodine atoms, the N-acetyl bond rotation is hindered, causing "peak splitting" in HPLC that mimics impurities.[2]

Macrocyclic Chelates (DOTA/Gadolinium Ligands)

For MRI agents (e.g., Gadobutrol) and Theranostics (e.g., Lu-177 PSMA), the intermediate is the free ligand (e.g., DOTA, DO3A).

  • The Marker: Chelation Capacity & Free Ion . The intermediate must possess perfect stoichiometry. Excess ligand leads to toxicity; insufficient ligand leads to free toxic metal (Gd³⁺) release (Nephrogenic Systemic Fibrosis risk).

  • The Hazard: Trans-metallation . Presence of competing ions (Zn²⁺, Cu²⁺) in the intermediate that displace the therapeutic metal.

Part 2: Visualizing the Control Strategy

The following diagram illustrates the synthesis pathway for a generic non-ionic contrast agent and the critical QC checkpoints where specific markers must be validated.

QC_Workflow Raw Raw Material (Isophthalic Acid) Iodination Iodination (ICl / H2O) Raw->Iodination Inter1 Intermediate 1: Triiodinated Acid Iodination->Inter1 Check1 QC Check: Free Iodine & FAA Inter1->Check1 Sampling Amidation Amidation/Alkylation Inter1->Amidation Check1->Amidation Pass Inter2 Intermediate 2: Crude Iohexol Amidation->Inter2 Check2 QC Check: O-Alkylated Isomers (UPLC) Inter2->Check2 Sampling Purification Purification (Crystallization) Check2->Purification Pass Final Final API Purification->Final

Figure 1: Critical Control Points (CCPs) in Iodinated Contrast Agent Synthesis. Note the specific markers (Free Iodine, O-Alkylated Isomers) at each stage.

Part 3: Comparative Analysis of Analytical Methodologies

This section compares the "performance" of analytical techniques used to validate these intermediates.

Detection of Organic Impurities: HPLC vs. UPLC

For iodinated intermediates (e.g., Iohexol precursors), the industry is shifting from traditional HPLC to Ultra-Performance Liquid Chromatography (UPLC).

FeatureTraditional HPLC (USP Method) Modern UPLC (Recommended) Impact on QC
Column Chemistry C18, 5 µm particle sizeC18/Phenyl-Hexyl, 1.7 µmUPLC resolves "shoulder" peaks of O-alkylated impurities better.
Run Time 60–80 minutes12–25 minutesThroughput: UPLC allows real-time reaction monitoring (IPC).
Rotamer Resolution Often appear as broad, merged peaks.Distinct split peaks (Endo/Exo).Accuracy: Prevents false positives where rotamers are mistaken for impurities.
LOD (Limit of Detection) ~0.05%~0.005%Critical for detecting genotoxic Free Aromatic Amines (FAA).
Elemental Impurity Profiling: ICP-OES vs. ICP-MS

Contrast agent intermediates often use Palladium (Pd) or Copper (Cu) catalysts.

  • ICP-OES: Suitable for gross contamination (>10 ppm).

  • ICP-MS (Inductively Coupled Plasma Mass Spectrometry): Essential for current ICH Q3D compliance.

    • Why: Contrast agents are given in massive doses (e.g., 50g). A 10 ppm impurity limit in a standard drug (10mg dose) is negligible. In a contrast agent, 10 ppm of Lead = 500 µg injected, exceeding the PDE (Permitted Daily Exposure).

    • Verdict:ICP-MS is mandatory for contrast agent intermediates to reach sub-ppm detection limits.

Part 4: Experimental Protocol (Self-Validating System)

Protocol: UPLC Quantification of O-Alkylated Impurities in Iohexol Intermediates

Objective: To distinguish between the N-alkylated product (active) and O-alkylated byproduct (impurity) while resolving rotational isomers.

1. System Suitability (The "Trust" Pillar)

Before running samples, the system must pass the "Rotamer Resolution Test":

  • Standard: USP Iohexol Related Compound A (O-alkylated).

  • Requirement: The resolution (

    
    ) between the exo-isomer of the main peak and the O-alkylated impurity must be > 1.5. If peaks merge due to temperature fluctuations, the run is invalid.
    
2. Chromatographic Conditions
  • Instrument: Waters ACQUITY UPLC H-Class or equivalent.

  • Column: ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm (High strength silica withstands aqueous mobile phases).

  • Mobile Phase A: Water + 0.005% Formic Acid (Suppresses ionization of silanols).

  • Mobile Phase B: Acetonitrile + 0.005% Formic Acid.

  • Temperature: 45°C ± 0.5°C (Critical: Higher temperature speeds up rotamer interconversion, sharpening the peaks).

3. Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0982Initial
2.0982Isocratic Hold
15.08515Linear
20.05050Wash
25.0982Re-equilibrate
4. Detection Logic
  • Wavelength: 254 nm (Aromatic ring absorption).[3]

  • Calculation:

    
    
    Note: Sum the areas of both endo- and exo-rotamers for the main peak before calculating percentage.
    

Part 5: Decision Logic for Method Selection

When developing a QC platform for a new intermediate, use this logic flow to select the appropriate marker tracking method.

Method_Selection Start Analyze Intermediate Structure IsMetal Is it a Chelate Ligand (e.g., DOTA)? Start->IsMetal Titration Complexometric Titration (Gross Purity) IsMetal->Titration Yes TraceMetal ICP-MS (Scavenging Check) IsMetal->TraceMetal Yes IsIodinated Is it Iodinated Aromatic? IsMetal->IsIodinated No Rotamers Does it exhibit Rotamerism? IsIodinated->Rotamers Yes UPLC_Hot UPLC at 45°C (Merge Rotamers) Rotamers->UPLC_Hot Yes HILIC HILIC Mode (For highly polar precursors) Rotamers->HILIC No

Figure 2: Analytical Decision Tree. Selection of QC method based on chemical behavior (rotamerism) and structural class.

References

  • United States Pharmacopeia (USP). USP Monograph: Iohexol.[4][5] (Current Revision). USP-NF.[6]

  • International Council for Harmonisation (ICH). Guideline Q3D(R2) on Elemental Impurities.[7] (2022).[8][9]

  • S. Fiori et al. Impurity profiling of iodinated contrast media: The case of Iohexol. Journal of Pharmaceutical and Biomedical Analysis. (2019).

  • Breeman, W.A.P., et al. Determination of peptide content and purity of DOTA-peptides by metal ion titration and UPLC. Journal of Radioanalytical and Nuclear Chemistry.[10] (2016).[7]

  • European Medicines Agency (EMA). Guideline on the investigation of manufacturing processes for plasma-derived medicinal products. (Relevant for biological contrast precursors).

Sources

Safety Operating Guide

Mastering the Safe Handling of Ethyl 3-(chlorocarbonyl)-5-nitrobenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a reactive intermediate in complex organic synthesis, Ethyl 3-(chlorocarbonyl)-5-nitrobenzoate demands a meticulous approach to laboratory safety. This guide provides an in-depth operational plan for researchers, scientists, and drug development professionals, ensuring that this compound is handled with the utmost care from receipt to disposal. Our focus is on proactive safety measures, grounded in the principles of chemical reactivity and hazard mitigation.

Hazard Assessment: Understanding the Reactivity Profile

Inferred Hazardous Reactions:

  • With Water: Reacts vigorously with water, including atmospheric moisture, to produce hydrochloric acid (HCl) gas and the corresponding carboxylic acid. This reaction is exothermic and the HCl produced is corrosive and a respiratory irritant.

  • With Alcohols and Amines: Reacts readily with alcohols and amines, forming esters and amides, respectively. These reactions are also typically exothermic.

  • Thermal Decomposition: At elevated temperatures, decomposition may release toxic gases such as nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride (HCl).[3]

Due to these properties, this compound is expected to be corrosive, a lachrymator (induces tearing), and a respiratory irritant.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is based on preventing contact with the skin, eyes, and respiratory tract.[4][5]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[4] A double-gloving strategy (e.g., nitrile inner glove, neoprene outer glove) is recommended.Protects against skin contact. Acyl chlorides can permeate standard laboratory gloves; therefore, materials with high chemical resistance are essential.[6] Regularly inspect gloves for any signs of degradation or permeation.
Eye and Face Protection Chemical splash goggles and a full-face shield.[4]Provides a robust barrier against splashes and the corrosive vapors that may be generated. Safety glasses are insufficient.
Body Protection A chemical-resistant laboratory coat, worn over long-sleeved clothing. For larger quantities or in case of a high splash risk, a chemical-resistant apron or suit is advised.[5][7]Protects the skin from accidental contact. Ensure the lab coat is fully fastened.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[8] If there is a risk of exceeding exposure limits or in the event of a spill, a NIOSH-approved respirator with an acid gas cartridge is necessary.Protects the respiratory tract from inhaling corrosive HCl gas and other harmful vapors.
Operational Plan: From Benchtop to Quenching

A systematic workflow is crucial for the safe handling of this compound. The following step-by-step guide outlines the key procedures.

3.1. Preparation and Handling:

  • Work Area Setup: All manipulations must be performed within a certified chemical fume hood with the sash at the lowest practical height. Ensure that an emergency eyewash station and safety shower are readily accessible.[3][8]

  • Inert Atmosphere: Due to its moisture sensitivity, handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during storage and transfer.

  • Weighing and Transfer:

    • Use a glass or compatible plastic weighing boat.

    • Dispense the required amount carefully to avoid generating dust or aerosols.

    • Close the primary container tightly immediately after use.

  • Reaction Setup:

    • Ensure all glassware is dry before use.

    • Add the acyl chloride to the reaction mixture slowly and in a controlled manner, as the reaction may be exothermic.

    • If the reaction is performed at an elevated temperature, use a condenser to prevent the escape of volatile and corrosive byproducts.

3.2. Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]

  • Spill:

    • Evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • For small spills, absorb the material with an inert, dry absorbent (e.g., sand or vermiculite). Do not use combustible materials like paper towels.

    • For larger spills, dike the area to prevent spreading.

    • Place the absorbed material into a sealed, labeled container for disposal.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the safe handling of this compound and its associated waste.

  • Quenching Excess Reagent:

    • Slowly and carefully add the excess acyl chloride to a stirred, cooled (ice bath) solution of a weak base, such as sodium bicarbonate, or a high-boiling point alcohol like isopropanol. The reaction can be vigorous, so proceed with caution.

    • This quenching procedure should be performed in a fume hood.

  • Waste Collection:

    • Collect all quenched materials and any contaminated solids (e.g., absorbent from a spill) in a designated, labeled hazardous waste container.

    • Do not mix this waste with other waste streams.

  • Disposal:

    • Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][9]

Visualizing the Workflow

To further clarify the handling and disposal process, the following diagrams illustrate the key steps.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood prep_inert Prepare Inert Atmosphere prep_fume_hood->prep_inert handle_weigh Weigh and Transfer prep_inert->handle_weigh handle_react Controlled Addition to Reaction handle_weigh->handle_react disp_quench Quench Excess Reagent handle_react->disp_quench disp_collect Collect Waste disp_quench->disp_collect disp_dispose Dispose via EHS disp_collect->disp_dispose

Caption: Workflow for handling this compound.

Spill_Response spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Full PPE spill->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect and Seal in Labeled Container contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose

Caption: Emergency response plan for a spill.

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]

  • Philip Harris. (2013, October 21). Safety Data Sheet: Ethyl Benzoate. Retrieved from [Link]

  • 3M. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Fisher Scientific. (2024, February 24). Safety Data Sheet: Ethyl 3-nitrobenzoate. Retrieved from [Link]

  • Chemsrc. (2025, August 25). Ethyl 2-chloro-5-nitrobenzoate Safety Data Sheet. Retrieved from [Link]

  • Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • BASF. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-chloro-5-nitrobenzoate. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 4-nitrobenzoate, 99%. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.